molecular formula C5H12ClN B1383322 2,4-Dimethylazetidine hydrochloride CAS No. 1803606-22-5

2,4-Dimethylazetidine hydrochloride

Cat. No.: B1383322
CAS No.: 1803606-22-5
M. Wt: 121.61 g/mol
InChI Key: HNDQBGXJXDSIMB-UHFFFAOYSA-N
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Description

2,4-Dimethylazetidine hydrochloride is an organic compound with the formula C5H12ClN and a molecular weight of 121.61 g/mol . This compound serves as a crucial chiral building block and constrained analog in advanced medicinal chemistry and pharmacology research . Its primary research value lies in its role as a precursor in the synthesis of conformationally restricted lysergamide derivatives, such as Lysergic acid 2,4-dimethylazetidide (LSZ), which are used to map the binding orientation of amide moieties at serotonin receptors . Specifically, the (S,S)-diastereomer of this azetidine has been utilized to create rigid analogs of LSD, helping to elucidate the active conformation of the diethylamide group when it interacts with the serotonin 5-HT2A receptor, a key target in psychedelic and neuropharmacological studies . This makes 2,4-Dimethylazetidine hydrochloride an invaluable tool for researchers studying the structure-activity relationships of serotonergic agents. The compound is supplied as a solid powder and should be stored at -10°C . This product is intended for research and forensic applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBGXJXDSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-22-5
Record name 2,4-dimethylazetidine hydrochloride
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Foundational & Exploratory

2,4-Dimethylazetidine Hydrochloride: Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of 2,4-Dimethylazetidine Hydrochloride , designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

2,4-Dimethylazetidine hydrochloride (CAS: 470666-35-4 for the (2S,4S) isomer) is a high-value, four-membered nitrogen heterocycle used primarily as a conformationally restricted bioisostere of the


-diethylamine moiety. Its significance lies in its ability to lock pharmacophores into specific spatial orientations, significantly enhancing potency and selectivity in ligand-receptor interactions—most notably within the serotonin 5-HT

receptor landscape.

This guide details the compound's stereochemical complexity, validated synthesis pathways, and analytical fingerprints.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2,4-Dimethylazetidine hydrochloride
Molecular Formula

Molecular Weight 121.61 g/mol
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in

, MeOH; sparingly soluble in

pKa (Conjugate Acid) ~11.0 (Estimated; Azetidines are strong bases)
Key Structural Feature High ring strain (~26 kcal/mol) with "butterfly" puckering

Stereochemical Analysis

The 2,4-dimethyl substitution pattern creates two chiral centers, resulting in three distinct stereoisomers. Understanding these is critical, as biological activity is often strictly limited to the (2S,4S) isomer.

Isomer Classification
  • cis-2,4-Dimethylazetidine (Meso): Achiral due to an internal plane of symmetry. The methyl groups are on the same side of the ring.

  • trans-(2R,4R)-Dimethylazetidine: Chiral enantiomer.

  • trans-(2S,4S)-Dimethylazetidine: Chiral enantiomer. This is the eutomer (active isomer) for lysergamide derivatives (e.g., LSZ).

Conformational Dynamics

Unlike six-membered rings that adopt chair conformations, the four-membered azetidine ring undergoes a "puckering" motion to relieve torsional strain between vicinal hydrogens.

  • Planar Transition State: High energy, eclipsed interactions.

  • Puckered Ground State: The ring bends ~30° out of plane.

  • Impact on Substitution: In the trans isomers, the methyl groups adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial-like steric clashes, making the trans isomers generally more thermodynamically stable than the cis form.

Stereochemistry Start 2,4-Dimethylazetidine Cis Cis-Isomer (Meso) (Methyls Syn) Start->Cis Stereocenter Configuration Trans Trans-Isomers (Methyls Anti) Start->Trans RR (2R,4R) Enantiomer Trans->RR SS (2S,4S) Bioactive Eutomer Trans->SS Bioactivity Target Binding SS->Bioactivity High Affinity (5-HT2A)

Figure 1: Stereochemical hierarchy of 2,4-dimethylazetidine.

Synthesis Protocol: The Chiral Pool Approach

To ensure stereochemical purity, the "Chiral Pool" synthesis starting from optically pure diols is the industry standard. This method avoids difficult resolution steps later in the process.

Retrosynthetic Logic
  • Target: (2S,4S)-2,4-Dimethylazetidine HCl.[1]

  • Precursor: (2S,4S)-2,4-Pentanediol.

  • Mechanism: Double nucleophilic displacement (cyclization) of an activated diol by a primary amine.

Step-by-Step Methodology

Step 1: Activation of the Diol

  • Reagents: (2S,4S)-2,4-Pentanediol, Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.
    
  • Procedure: The chiral diol is treated with MsCl at 0°C to convert the hydroxyl groups into good leaving groups (mesylates).

  • Critical Control: Maintain low temperature to prevent elimination side reactions.

Step 2: N-Benzylation & Cyclization

  • Reagents: Benzylamine (

    
    ), Reflux (Acetonitrile or Toluene).
    
  • Mechanism: The amine undergoes an

    
     attack on the first mesylate, followed by an intramolecular 
    
    
    
    attack on the second mesylate to close the ring.
  • Stereochemistry Note: Two

    
     inversions occur (one at each carbon). However, since the nucleophile (amine) bridges both carbons, the relative stereochemistry is conserved relative to the starting material's symmetry, yielding the trans-N-benzyl azetidine.
    

Step 3: Deprotection (Hydrogenolysis)

  • Reagents:

    
     (gas), Pd/C catalyst, MeOH.
    
  • Procedure: The benzyl group is cleaved under standard hydrogenation conditions, yielding the free secondary amine.

  • Safety: Azetidines are volatile. Care must be taken during solvent removal.

Step 4: Salt Formation

  • Reagents: HCl in Diethyl Ether or Dioxane.

  • Procedure: The crude amine solution is treated with anhydrous HCl. The hydrochloride salt precipitates immediately, stabilizing the strained ring and preventing polymerization.

Synthesis Diol (2S,4S)-2,4-Pentanediol Activation Activation (MsCl, Et3N) Diol->Activation Dimesylate 1,5-Dimesylate Intermediate Activation->Dimesylate Cyclization Cyclization (Benzylamine, Heat) Dimesylate->Cyclization Protected N-Benzyl-2,4-dimethylazetidine Cyclization->Protected Deprotection Hydrogenolysis (H2, Pd/C) Protected->Deprotection SaltForm Salt Formation (HCl/Ether) Deprotection->SaltForm Final (2S,4S)-2,4-Dimethylazetidine HCl SaltForm->Final

Figure 2: Synthetic workflow for the production of the (2S,4S) isomer.

Analytical Characterization (NMR)

Distinguishing the isomers via


 NMR relies on symmetry arguments.
IsomerSymmetry ElementMethyl SignalRing Protons (H2/H4)Ring Protons (H3)
cis (meso) Plane of Symmetry (

)
Single DoubletEquivalentDiastereotopic (Split into two distinct multiplets)
trans (C2)

Rotation Axis
Single DoubletEquivalentEquivalent (appears as a triplet or simple multiplet)
  • Diagnostic Feature: In the cis isomer, the two protons on C3 are chemically non-equivalent (one is cis to the methyls, one is trans). In the trans isomer (

    
     symmetric), the C3 protons are homotopic/equivalent on the NMR timescale due to rapid ring flipping or symmetry, often simplifying the spectrum.
    

Applications in Drug Design

The 2,4-dimethylazetidine moiety is a "privileged scaffold" in modern medicinal chemistry.

  • Conformational Restriction: It serves as a rigid analogue of a diethylamine group. By locking the alkyl groups into a specific vector, it reduces the entropic penalty of binding to a receptor.

  • Basicity Modulation: The strained ring lowers the pKa slightly compared to acyclic amines, potentially improving membrane permeability.

  • Case Study (LSZ): In the synthesis of Lysergic acid 2,4-dimethylazetidide (LSZ) , the (2S,4S) isomer confers significantly higher potency than LSD itself. This confirms that the diethylamide group in LSD likely adopts a specific conformation in the binding pocket of the 5-HT

    
     receptor, which the (2S,4S)-azetidine mimics perfectly.
    

References

  • Nichols, D. E., et al. (2002). "Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD)."[2] Journal of Medicinal Chemistry.

  • Brandt, S. D., et al. (2016).[3] "Return of the lysergamides. Part II: Analytical and behavioural characterization of (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ)."[3] Drug Testing and Analysis.

  • PubChem Compound Summary. "2,4-Dimethylazetidine."[4] National Center for Biotechnology Information.

Sources

2,4-Dimethylazetidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Physicochemical Properties, and Synthetic Applications[1][2][3]

Executive Summary

2,4-Dimethylazetidine hydrochloride is a four-membered nitrogen heterocycle characterized by significant ring strain (~25 kcal/mol) and distinct stereochemical features. Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring offers a unique vector for conformational restriction in drug design.[1][2][3][4] It is most notably utilized as a rigid bioisostere of the diethylamine moiety, a strategy successfully deployed in the synthesis of high-affinity serotonergic ligands such as LSZ (Lysergic acid 2,4-dimethylazetidide).[1][2]

This guide synthesizes the critical physical data, stereochemical implications, and handling protocols required for the rigorous application of this scaffold in medicinal chemistry.[1][2]

Structural & Stereochemical Analysis[1][2][3][4][5]

The utility of 2,4-dimethylazetidine stems from its ability to exist in distinct stereoisomeric forms.[1][2][4] The hydrochloride salt stabilizes the secondary amine, which is otherwise prone to oxidation and ring-opening polymerization.[1][2]

Stereoisomers

The 2,4-disubstitution pattern creates two chiral centers, resulting in three distinct stereoisomers.[1][2] Understanding this is critical, as biological activity is often strictly dependent on the specific isomer used (e.g., the


 isomer is the pharmacophore in LSZ).[2][3]
IsomerConfigurationChiralityDescription
cis-2,4-Dimethylazetidine

Achiral (Meso)The methyl groups are on the same face of the ring.[1][2][3][4] Possesses a plane of symmetry.[3][4]
trans-2,4-Dimethylazetidine

Chiral (

symmetric)
Methyl groups are on opposite faces.[1][2][3][4] Often the most potent bioisostere for diethylamine.[4]
trans-2,4-Dimethylazetidine

Chiral (

symmetric)
Enantiomer of the

form.[1][2][3][4]

Expert Insight: In the cis isomer, the 1,3-diaxial-like repulsion between the methyl groups (puckered conformation) increases the ring strain energy compared to the trans isomers, making the cis form slightly more reactive towards nucleophilic ring opening.[1][2]

Physical & Chemical Properties[1][2][3][4][6][7]

The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt.

Table 1: Physicochemical Profile[1][2]
PropertyValue / DescriptionContext
Molecular Formula

Salt form (Free base:

)
Molecular Weight 121.61 g/mol Hydrochloride salt
Physical State White to off-white crystalline solidHighly hygroscopic
Melting Point 128 – 132 °C (Typical range)Varies by isomer purity; trans isomers often crystallize with higher lattice energy.[1][2][3][4]
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et2OPolar ionic lattice
Acidity (pKa) ~11.0 – 11.3 (Conjugate acid)More basic than diethylamine due to ring compression exposing the lone pair (hybridization effect).[1][2][3]
Ring Strain Energy ~25.4 kcal/molDrives reactivity; intermediate between aziridine and pyrrolidine.[1][2][3][4][5]

Critical Handling Note: Azetidine salts are non-volatile but can sublime under high vacuum at elevated temperatures.[2][3][4] The free base is volatile and should never be concentrated to dryness without a stabilizing solvent.[1][2]

Synthetic Methodology & Purification

The synthesis of 2,4-dimethylazetidine is non-trivial due to the difficulty of forming the strained four-membered ring.[1][2][4] The most robust protocol for research applications involves the reduction of isoxazoles followed by thermal cyclization .[1][2] This route allows for access to specific stereoisomers based on the reduction conditions.[2][4]

Protocol: Synthesis via Amino-Alcohol Activation

Rationale: This method avoids the handling of hazardous alkylating agents required in direct alkylation and offers better stereocontrol.[1][2]

Step 1: Precursor Synthesis (Reduction) 3,5-Dimethylisoxazole is reduced (e.g., using Sodium / n-Propanol) to yield 4-aminopentan-2-ol.[1][2][3][4]

  • Control Point: The reduction conditions determine the syn/anti ratio of the resulting amino alcohol, which dictates the cis/trans ratio of the final azetidine.[1][2]

Step 2: Ring Closure (Cyclization) The amino alcohol is activated (tosylation or mesylation of the alcohol) and cyclized via intramolecular nucleophilic displacement.[2][3]

SynthesisWorkflow Precursor 3,5-Dimethylisoxazole Intermediate 4-Aminopentan-2-ol Precursor->Intermediate Reductive Ring Opening (Na/n-PrOH) Activation O-Sulfonylation (TsCl/MsCl) Intermediate->Activation Activation Cyclization Intramolecular Displacement (Heat) Activation->Cyclization Sn2 Attack SaltFormation HCl Salt Formation (Anhydrous HCl/Et2O) Cyclization->SaltFormation Precipitation Final 2,4-Dimethylazetidine HCl SaltFormation->Final Filtration

Figure 1: Synthetic workflow from isoxazole precursor to stable hydrochloride salt.[1][2][3][4]

Validation Criteria (Self-Validating Protocol)
  • NMR Verification: The methine protons at C2/C4 appear at distinct shifts for cis vs trans.[4] In the cis isomer, the methyl groups are equivalent by symmetry.[1][2]

  • Salt Stoichiometry: Elemental analysis (CHN) or Argentometric titration of chloride must confirm a 1:1 stoichiometry.[2][3][4] Excess HCl can lead to ring opening.[3][4]

Reactivity Profile & Ring Strain[1][2][3][8][10][11][12]

The chemical behavior of 2,4-dimethylazetidine is dominated by the relief of ring strain.[1][2] While kinetically stable enough for storage as a salt, the free base is a "spring-loaded" electrophile under specific conditions.[1][2][4]

Key Reactivity Pathways[1][2][3][6]
  • N-Alkylation (Desired): Under controlled basic conditions, the nitrogen lone pair is highly nucleophilic (less sterically hindered than diethylamine due to "pinned back" alkyl groups).[1][2][3][4] This is the pathway for coupling to lysergic acid.[2][4]

  • Ring Opening (Undesired): Strong nucleophiles or acid catalysis can cleave the C-N bond, reverting the structure to a linear amine.[3]

ReactivityPathways Azetidine 2,4-Dimethylazetidine (Free Base) Target N-Alkylated Product (e.g., LSZ) Azetidine->Target R-X / Base (Steric control favors N-alkylation) AcidOpen Ring Opening (Acid) Azetidine->AcidOpen H+ / Heat (Protonation activates C-N bond) NuOpen Ring Opening (Nucleophile) Azetidine->NuOpen Strong Nu- (Attack at C2/C4)

Figure 2: Divergent reactivity pathways driven by ring strain relief.[1][2][3][4]

Applications in Drug Development[1][3][8][10][11][13]

The 2,4-dimethylazetidine moiety is not merely a spacer; it is a conformational lock .[1][2][4]

  • Diethylamine Bioisostere: In the case of LSD, the diethylamide moiety can rotate freely.[1][2] Replacing this with 2,4-dimethylazetidine locks the alkyl groups into a specific spatial orientation.[1][2][4]

  • Potency Enhancement: The

    
    -isomer of the azetidine derivative (LSZ) shows higher potency than the parent diethylamide.[1][2][3] This validates the hypothesis that the receptor-bound conformation of the diethyl group corresponds to the rigid geometry of the trans-azetidine.[1][2][4]
    
  • Metabolic Stability: The cyclic structure prevents N-dealkylation (a common metabolic clearance route for diethylamines), potentially extending half-life.[1][2][3][4]

References
  • Nichols, D. E., et al. (2002).[3] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1][2][7] Journal of Medicinal Chemistry.[3][4]

  • Couty, F., & Drouillat, B. (2021).[3][8] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][4][9][10] Organic & Biomolecular Chemistry.[2][3][4][9][10]

  • National Center for Biotechnology Information. (2024).[1][2][3][4] PubChem Compound Summary for CID 71301249, LSZ.[3][1][2][3][4]

  • Wiberg, K. B. (1990).[3][4] The Concept of Strain in Organic Chemistry.[1][2][11] Angewandte Chemie International Edition.[2][3][4] (Contextual grounding for ring strain energy).

Sources

Methodological & Application

Application Note: 2,4-Dimethylazetidine Hydrochloride as a Chiral Building Block

[1][2][3][4]

Executive Summary

2,4-Dimethylazetidine hydrochloride is a high-value saturated heterocyclic building block used to introduce conformational constraint and chirality into drug candidates.[1][2][3][4] Unlike the five-membered pyrrolidine (proline) ring, the four-membered azetidine ring imposes significant geometric strain (~26 kcal/mol), altering the vector orientation of substituents and reducing the conformational entropy of the final molecule.[1][2][3]

This guide addresses the critical stereochemical distinctions of the scaffold, protocols for handling the hygroscopic hydrochloride salt, and optimized methodologies for its incorporation into peptidomimetics and small molecule drugs.[1][2]

Structural & Stereochemical Rationale

The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of


123
Stereochemical Definitions (Critical)

The utility of this building block depends entirely on the specific isomer employed.[2][3] The 2,4-substitution pattern generates three distinct stereoisomers.[1][2][4][5]

Isomer ConfigurationSymmetryChiralityApplication Utility
(2S,4S)-trans

Symmetric
ChiralPrimary Target. High-affinity receptor mapping; asymmetric catalysis.
(2R,4R)-trans

Symmetric
ChiralEnantiomer of above; used for SAR probing.
(2R,4S)-cis Plane of SymmetryMeso (Achiral)Used for achiral conformational restriction; distinct vector from trans.

Expert Insight: Commercial "2,4-dimethylazetidine" is often sold as a mixture of isomers or as the thermodynamically more stable cis-isomer unless explicitly specified as chiral.[1][2][4] Ensure you possess the enantiopure HCl salt (e.g., CAS 470666-31-0 for the S,S-isomer context) for asymmetric work.[1][2][3][4]

Visualization of Stereochemical Relationships[2]

StereochemistryTransSS(2S,4S)-trans(Chiral, C2 Symmetric)TransRR(2R,4R)-trans(Chiral, C2 Symmetric)TransSS->TransRR EnantiomersCisMeso(2R,4S)-cis(Meso, Achiral)MixtureSynthetic Mixture(Thermodynamic Control)ResolutionChiral Resolution(e.g., D-Tartaric Acid)Mixture->Resolution SeparationResolution->TransSS YieldsResolution->TransRR YieldsResolution->CisMeso Rejects/Separates

Figure 1: Stereochemical relationships between the 2,4-dimethylazetidine isomers. The trans-isomers are the primary chiral building blocks.[1][2]

Handling & Stability Protocols

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic.[2][6] Store in a desiccator at -20°C.

  • Ring Strain: The free base is volatile and possesses significant ring strain.[2] While less reactive than aziridines, azetidines can undergo ring-opening polymerization in the presence of strong Lewis acids or upon heating in nucleophilic solvents without a reaction partner.[1][2]

  • Safety: Azetidines are potential skin irritants and sensitizers.[2][3][4] Handle in a fume hood.

Protocol A: Controlled Free-Basing

Purpose: To convert the stable HCl storage form into the reactive nucleophilic free amine immediately prior to coupling.[2]

Reagents:

  • 2,4-Dimethylazetidine HCl[1][2][3][4][7]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )[1][2][3][4]
    
  • 4M NaOH (aq) or Saturated

    
    [1][2][3][4]
    
  • 
     (anhydrous)[1][2][3][4]
    

Step-by-Step:

  • Dissolution: Suspend 1.0 equiv of 2,4-dimethylazetidine HCl in DCM (concentration ~0.2 M).

  • Neutralization: Cool the suspension to 0°C. Slowly add 2.0 equiv of 4M NaOH.

    • Note: Use NaOH for rapid partitioning; use

      
       if downstream sensitivity exists, though gas evolution will occur.[2][4]
      
  • Extraction: Stir vigorously for 10 minutes until the solid dissolves and layers clarify. Separate the organic layer.[2]

  • Re-extraction: Extract the aqueous layer twice more with DCM.[2][4]

  • Drying: Combine organic layers, dry over

    
    , and filter.
    
  • Quantification: Do not evaporate to dryness due to volatility. Carefully concentrate to ~1/3 volume on a rotary evaporator (bath < 30°C, > 400 mbar). Determine concentration via NMR using an internal standard (e.g., mesitylene) or use directly in the next step assuming quantitative recovery.[1][2][3][4]

Synthetic Utility: Amide Coupling[1][2]

Mechanistic Challenge

2,4-Dimethylazetidine is a sterically hindered secondary amine .[1][2][3][4] The methyl groups at the

12434

Recommended System: HATU or COMU with DIPEA in DMF/DMA.[2][3][4]

Protocol B: High-Efficiency Amide Coupling

Purpose: Attaching the chiral scaffold to a carboxylic acid (e.g., drug core or amino acid).[1][2][3][4]

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)[1][2][3][4]
    
  • 2,4-Dimethylazetidine (Free base in solution from Protocol A, 1.2 equiv)[1][2][3][4]

  • HATU (1.1 equiv)[1][2][3][4]

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[1][2][3][4]

  • DMF (Anhydrous)[1][2][3][4]

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes. The solution should turn yellow/orange (activated ester formation).[2][3][4]

  • Amine Addition: Add the 2,4-dimethylazetidine solution (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2][3][4] If conversion stalls, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , 
    
    
    , and Brine.
  • Purification: Flash chromatography. Azetidine amides typically display distinct rotamers in NMR; do not mistake these for impurities.[2][3][4]

Workflow Visualization

CouplingWorkflowAcidCarboxylic Acid(R-COOH)ActivationActivated Ester(O-At Species)Acid->Activation + HATUHATUHATU / DIPEAHATU->ActivationAzetidine2,4-Dimethylazetidine(Free Base)AttackNucleophilic Attack(Sterically Hindered)Azetidine->Attack + 1.2 equivActivation->AttackProductChiral Amide Product(Conformationally Locked)Attack->Product 2-12h, RT

Figure 2: Optimized coupling workflow for sterically hindered azetidines.

Case Study: Receptor Mapping

Context: The

LSZ1234
  • Mechanism: The 2,4-dimethylazetidine moiety acts as a rigid isostere of the diethylamide group in LSD.[1][2][5]

  • Outcome: The

    
     isomer locked the amide substituents into a conformation that perfectly mapped the 5-HT2A receptor binding pocket, resulting in a compound with potency equal to or greater than the parent diethylamide.[1][2] The cis and 
    
    
    isomers showed significantly reduced affinity.[2][3][4]
  • Application Note: This demonstrates the power of using this building block to probe the "active conformation" of flexible alkyl chains in lead compounds.

References

  • Nichols, D. E., et al. (2002).[2][3][4] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1][2][3][5] Journal of Medicinal Chemistry.[2][3][4]

  • Couty, F., & Evano, G. (2006).[2][3][4] Azetidines: New tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International.[2][3][4] [1][2][3][4]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3][4] Journal of Medicinal Chemistry.[2][3][4] [1][2][3][4]

  • Sirotnak, F. M., et al. (1984).[2][3][4] Syntheses and properties of new folate analogs containing 2,4-dimethylazetidine. Journal of Medicinal Chemistry.[2][3][4] [1][2][3][4]

The Strategic Deployment of 2,4-Dimethylazetidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Ring as a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic properties is relentless. Among the various heterocyclic scaffolds, the azetidine ring has emerged as a particularly valuable motif.[1][2] This four-membered saturated heterocycle offers a unique combination of structural rigidity, three-dimensionality (high Fsp3 character), and metabolic stability, often leading to improved aqueous solubility and reduced lipophilicity when incorporated into drug candidates.[3] The inherent ring strain of azetidines, while ensuring their stability for practical handling, also provides a unique vector for chemical functionalization.[3]

This guide focuses on a specific, yet versatile, member of this class: 2,4-dimethylazetidine hydrochloride . The strategic placement of two methyl groups on the azetidine ring offers a valuable tool for medicinal chemists to probe structure-activity relationships (SAR) and fine-tune the properties of lead compounds. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and use, and critical safety information.

Physicochemical Properties and Stereoisomerism

2,4-Dimethylazetidine exists as two diastereomers: cis and trans. Each of these can be resolved into a pair of enantiomers. The relative stereochemistry of the methyl groups significantly influences the three-dimensional shape of the molecule and, consequently, its interaction with biological targets.

PropertyValueSource
Molecular FormulaC5H12ClNPubChem
Molecular Weight121.61 g/mol PubChem
AppearanceWhite to off-white solid[4]
Stereoisomerscis-(2S,4R) and (2R,4S) (meso), trans-(2S,4S) and (2R,4R) (enantiomeric pair)[5]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a wide range of synthetic transformations and biological assays.

Core Application: A Conformationally Restricted Bioisostere

One of the most powerful applications of 2,4-dimethylazetidine is as a bioisostere , a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic properties. Specifically, the cis- and trans-2,4-dimethylazetidine moieties serve as conformationally restricted analogs of the diethylamino group.

Case Study: Probing the Bioactive Conformation of Lysergamides

A seminal study by Nichols and colleagues elegantly demonstrated the utility of isomeric 2,4-dimethylazetidines in mapping the bioactive conformation of the potent hallucinogen N,N-diethyllysergamide (LSD).[5][6] By replacing the flexible diethylamide group of LSD with the rigid cis-(2S,4R)-, (2R,4R)-, and (2S,4S)-2,4-dimethylazetidine scaffolds, they were able to investigate which spatial arrangement of the alkyl groups was optimal for binding to and activating the serotonin 5-HT2A receptor.

The study revealed that the lysergamide derived from (2S,4S)-2,4-dimethylazetidine (LSZ) exhibited the highest affinity for the 5-HT2A receptor and was the most potent in behavioral assays in rats, even more so than LSD itself.[5] This finding provided crucial insights into the optimal binding orientation of the dialkylamide moiety of LSD, demonstrating that the conformationally restricted azetidine ring can lock the molecule into a more favorable bioactive conformation.

Logical Relationship: Bioisosterism and Conformational Restriction

A Flexible Diethylamino Group B 2,4-Dimethylazetidine Moiety A->B Bioisosteric Replacement C Conformational Restriction B->C Introduces D Probing Bioactive Conformation C->D Enables E Optimization of Pharmacological Activity D->E Leads to

Caption: Bioisosteric replacement of a flexible group with a rigid scaffold.

Broader Applications in Drug Discovery

Beyond the well-documented lysergamide case study, the incorporation of azetidine rings, including the 2,4-dimethyl substituted variant, is a growing strategy in medicinal chemistry.

  • Improving Physicochemical Properties: The replacement of larger, more lipophilic rings like piperidine or pyrrolidine with an azetidine can lead to a desirable decrease in the logarithm of the partition coefficient (logP), which can improve solubility and reduce off-target effects.[3]

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger aliphatic rings, potentially leading to improved pharmacokinetic profiles.[1][2]

  • Kinase Inhibitors: The rigid framework of the azetidine ring can be used to orient key pharmacophoric elements for optimal interaction with the ATP-binding site of kinases. Several approved and investigational kinase inhibitors, such as baricitinib, incorporate an azetidine moiety.[1] While specific examples with the 2,4-dimethyl substitution pattern are less common in publicly available literature, this scaffold represents a logical next step for fine-tuning the selectivity and potency of kinase inhibitors.

  • Navigating Novel Chemical Space: The unique three-dimensional shape of substituted azetidines allows medicinal chemists to explore novel chemical space and develop intellectual property.

Experimental Protocols

Protocol 1: Synthesis of cis-2,4-Dimethylazetidine

The synthesis of cis-2,4-dimethylazetidine can be achieved through a multi-step sequence, with key details adapted from the work of Freeman and Pucci. The following is a representative protocol.

Workflow for the Synthesis of cis-2,4-Dimethylazetidine

A Starting Material (e.g., cis-2,4-Lutidine) B Ring Opening and Functionalization A->B C Cyclization to Azetidine Precursor B->C D Deprotection C->D E Purification D->E F cis-2,4-Dimethylazetidine E->F

Caption: Synthetic workflow for cis-2,4-dimethylazetidine.

Step-by-Step Procedure:

A detailed, step-by-step experimental protocol for the synthesis of cis- and trans-2,4-dimethylazetidines was reported by Freeman and Pucci in 1972. Researchers should consult this primary literature for precise reagent quantities, reaction conditions, and purification procedures.

Protocol 2: Preparation of 2,4-Dimethylazetidine Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified 2,4-dimethylazetidine free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of anhydrous hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the solid under vacuum to obtain 2,4-dimethylazetidine hydrochloride.

Protocol 3: Amide Coupling with a Carboxylic Acid

A common application of 2,4-dimethylazetidine hydrochloride is its coupling with a carboxylic acid to form an amide bond. As the starting material is a hydrochloride salt, an additional equivalent of a non-nucleophilic base is required to liberate the free amine in situ.

Workflow for Amide Coupling

A Carboxylic Acid C Activated Ester Intermediate A->C Activation B Coupling Agent (e.g., HATU) B->C F Amide Product C->F D 2,4-Dimethylazetidine HCl + Base E Free 2,4-Dimethylazetidine D->E Deprotonation E->F Nucleophilic Attack

Caption: Workflow for amide bond formation.

Step-by-Step Procedure (General):

  • Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add a solution of 2,4-dimethylazetidine hydrochloride (1.2 eq) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of 2,4-dimethylazetidine hydrochloride is crucial for its effective use.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups (as doublets) and the protons on the azetidine ring. The chemical shifts and coupling constants will be indicative of the cis or trans stereochemistry. In the hydrochloride salt, the N-H proton will be visible, often as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in amine salts.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base after loss of HCl. Fragmentation patterns can provide further structural confirmation.

Safety and Handling

2,4-Dimethylazetidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation.[4] It is harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-Dimethylazetidine hydrochloride is a valuable and versatile building block for medicinal chemists. Its application as a conformationally restricted bioisostere provides a powerful tool for probing structure-activity relationships and optimizing the properties of drug candidates. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this important reagent in the pursuit of novel therapeutics.

References

  • Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. M. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344–4349.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Research Reviews.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Dimethylazetidine hydrochloride.
  • Freeman, J. P., & Pucci, D. G. (1972). The stereochemistry of azetidine deaminations. On the nature of the trimethylene intermediate. The Journal of Organic Chemistry, 37(9), 1445-1450.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Brandt, S. D., et al. (2017). Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis, 9(1), 38-50.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Parmar, D. R., et al. (2021). Azetidines of Pharmacological Interest. Archiv der Pharmazie, 354(8), 2100062.
  • PubChem. (n.d.). 2,4-Dimethylazetidine.
  • Chemos GmbH & Co.KG. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Reddit. (2023). r/OrganicChemistry: Hydrochloride salt of amine.
  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?
  • BOC Sciences. (2024).

Sources

Application Notes and Protocols: Leveraging 2,4-Dimethylazetidine Hydrochloride in Novel Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the strategies employed, the use of conformationally restricted scaffolds has emerged as a powerful approach. Azetidines, four-membered nitrogen-containing heterocycles, are at the forefront of this movement, now recognized as "privileged" structural motifs.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and distinct sp³-rich, three-dimensional geometry offer a unique blend of stability and reactivity, providing medicinal chemists with a tool to escape the "flatland" of traditional aromatic scaffolds.[1][3]

The incorporation of an azetidine ring can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and the ability to serve as a bioisosteric replacement for larger, more flexible rings like pyrrolidines or piperidines.[4][5] This guide focuses specifically on 2,4-dimethylazetidine hydrochloride , a chiral building block that provides an exceptional level of control over the spatial orientation of substituents. By leveraging its defined stereochemistry, researchers can meticulously probe protein binding pockets and optimize ligand-target interactions, ultimately accelerating the development of next-generation therapeutics.

Physicochemical Properties and Handling of (2S,4S)-2,4-Dimethylazetidine Hydrochloride

The hydrochloride salt of 2,4-dimethylazetidine is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting. The (2S,4S) enantiomer is a common starting material for chiral syntheses.[6]

PropertyValueSource
Chemical Name (2S,4S)-2,4-Dimethylazetidine hydrochloride[6]
Molecular Formula C₅H₁₂ClN[6]
Molecular Weight 121.61 g/mol [6]
CAS Number 470666-35-4[6]
Appearance White to off-white solid (typical)General Knowledge
Storage Room temperature, under inert atmosphere[6]

Handling Considerations:

  • Hygroscopicity: As with many hydrochloride salts, it is advisable to handle the compound in a dry environment (e.g., glove box or under a stream of nitrogen) to prevent moisture absorption.

  • Free Base Liberation: The nitrogen atom is protonated in the hydrochloride salt. For reactions requiring a nucleophilic nitrogen (e.g., N-acylation, N-alkylation), the free base must be generated in situ using a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).

Strategic Applications in Rational Drug Design

The decision to incorporate a 2,4-dimethylazetidine moiety is driven by several key principles of modern medicinal chemistry.

Rationale 1: Conformational Constraint and Entropy

A fundamental concept in receptor-ligand binding is that a molecule pays an entropic penalty upon binding as it loses rotational and translational freedom. By incorporating a rigid scaffold like 2,4-dimethylazetidine, the molecule is "pre-organized" in a specific conformation. If this conformation is complementary to the binding site, the entropic penalty is reduced, leading to a significant increase in binding affinity and potency.

A classic example of this principle is the development of lysergic acid 2,4-dimethylazetidide (LSZ).[7] In this molecule, the flexible N,N-diethylamide group of LSD is replaced by a rigid 2,4-dimethylazetidine ring. Pharmacological evaluation revealed that the (S,S) stereoisomer was slightly more potent than LSD itself, confirming that the constrained conformation was optimal for binding to the serotonin 5-HT₂A receptor.[8] This demonstrates how the azetidine scaffold can be used to lock in a bioactive conformation.

Rationale 2: Bioisosteric Replacement for ADME Optimization

Azetidines are increasingly used as bioisosteres for larger saturated heterocycles such as piperidines, pyrrolidines, and morpholines.[1][5] This substitution can have several beneficial effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Reduced Lipophilicity (logP): Replacing a larger ring with the smaller azetidine scaffold often lowers the logP, which can improve solubility and reduce off-target toxicities.

  • Improved Metabolic Stability: The strained ring and substituted nature of 2,4-dimethylazetidine can block sites of metabolic oxidation that might be present on larger, more flexible analogues.[1][4]

  • Enhanced 3D Character: Moving away from flat aromatic rings towards sp³-rich scaffolds like azetidine increases the three-dimensionality of a molecule, which has been correlated with higher clinical success rates.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Scaffold Hop cluster_2 Resulting Improvements Lead_Compound Lead Compound (High Lipophilicity, Metabolic Liability) Piperidine Piperidine Moiety Lead_Compound->Piperidine Contains Azetidine 2,4-Dimethylazetidine Moiety Piperidine->Azetidine Replaced with Optimized_Compound Optimized Compound (Improved ADME Profile) Optimized_Compound->Azetidine Contains Solubility Increased Solubility Metabolic_Stability Enhanced Metabolic Stability 3D_Shape Increased 3D Character

Bioisosteric replacement of piperidine with azetidine.

Core Protocol: Amide Coupling with 2,4-Dimethylazetidine Hydrochloride

This protocol details a general and robust method for the N-acylation of 2,4-dimethylazetidine hydrochloride with a generic carboxylic acid (R-COOH), a key reaction for integrating the scaffold into a lead molecule.

Scientific Rationale

The protocol employs a peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming amide bonds, even with sterically hindered substrates. The reaction requires a non-nucleophilic base, DIEA, for two critical functions: 1) to liberate the nucleophilic secondary amine from its hydrochloride salt, and 2) to neutralize the acid formed during the activation of the carboxylic acid by HATU. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic substrates and its relative inertness.

Step-by-Step Methodology
  • Materials:

    • (2S,4S)-2,4-Dimethylazetidine hydrochloride (1.0 eq)

    • Carboxylic acid of interest (1.05 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

  • Reaction Procedure:

    • Step 1: Reagent Dissolution. To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Step 2: Pre-activation. Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

    • Step 3: Amine Addition. In a separate vial, dissolve (2S,4S)-2,4-dimethylazetidine hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction flask.

    • Step 4: Base Addition. Slowly add DIEA (3.0 eq) to the reaction mixture at 0 °C (ice bath). After addition, remove the ice bath and allow the reaction to stir at room temperature.

    • Step 5: Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup and Purification:

    • Step 1: Quenching. Once the reaction is complete, dilute the mixture with DCM.

    • Step 2: Aqueous Wash. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

    • Step 3: Drying. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

    • Step 4: Purification. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Self-Validation and Characterization:

    • Confirmation of Product: The purified product should be characterized by LC-MS to confirm the correct mass and by ¹H and ¹³C NMR to verify the structure and purity.

    • Troubleshooting:

      • No Reaction: Ensure reagents are anhydrous. The hydrochloride salt may not have been effectively neutralized; consider adding the base before the amine.

      • Low Yield: The carboxylic acid may be sterically hindered. Consider increasing the reaction temperature to 30-40 °C or using a more potent coupling reagent like COMU.

Workflow for the N-acylation of 2,4-dimethylazetidine.

Advanced Application: Probing Target Topography with Stereoisomers

The true power of a chiral building block like 2,4-dimethylazetidine lies in its use for detailed Structure-Activity Relationship (SAR) studies. By synthesizing analogues with different stereoisomers—(2S,4S), (2R,4R), and cis-2,4-dimethylazetidine—researchers can effectively map the three-dimensional space of a target's binding pocket.

Experimental Rationale

If a biological target has a well-defined, chiral binding site, it will exhibit stereoselectivity. One stereoisomer of a drug will fit optimally, leading to higher potency, while others will fit poorly, resulting in significantly lower activity. A large potency difference between stereoisomers is a hallmark of a specific, high-affinity interaction and validates the target engagement model. This approach moves beyond simple potency measurements to provide insight into the how and why of molecular recognition.

Hypothetical Screening Cascade
  • Synthesis: Prepare a set of three analogues of a lead compound, each incorporating one of the three available stereoisomers of 2,4-dimethylazetidine, using the N-acylation protocol described above.

  • Primary Binding Assay: Screen all three compounds in a competitive binding assay (e.g., radioligand displacement) to determine their affinity (Kᵢ) for the target receptor.

  • Functional Assay: Test the compounds in a cell-based functional assay (e.g., cAMP accumulation, calcium flux, or a reporter gene assay) to measure their functional potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Data Analysis: Compare the binding and functional data across the three stereoisomers. A significant separation in potency (e.g., >100-fold) between the most active isomer and the others provides strong evidence for a specific binding orientation. This information is invaluable for guiding further optimization and for computational modeling studies.

G cluster_0 Hypothetical GPCR Signaling cluster_1 Inactive Isomer Drug Azetidine-Drug (Optimal Stereoisomer) Receptor Target Receptor (e.g., GPCR) Drug->Receptor Binds G_Protein Gβγ Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Inactive_Drug Azetidine-Drug (Suboptimal Stereoisomer) Inactive_Drug->Receptor Weak/No Binding

Modulation of a GPCR pathway by a drug stereoisomer.

Conclusion

2,4-Dimethylazetidine hydrochloride is more than just a building block; it is a strategic tool for the modern medicinal chemist. Its inherent conformational rigidity and well-defined stereochemistry enable the design of molecules with enhanced potency and optimized pharmacokinetic properties. By providing a stable, three-dimensional anchor point, it allows for precise control over the orientation of functional groups, facilitating detailed SAR studies and the rational design of superior therapeutics. The protocols and strategies outlined in this guide provide a framework for researchers to effectively harness the potential of this unique scaffold in their drug discovery programs.

References

  • National Pesticide Information Center. 2,4-D Technical Fact Sheet. Available at: [Link]

  • MySkinRecipes. (2S,4S)-2,4-Dimethylazetidine hydrochloride. Available at: [Link]

  • ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters. Available at: [Link]

  • Google Patents.CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.
  • PubMed. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Available at: [Link]

  • PubChem. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine. Available at: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PubChemLite. 2,4-dimethylazetidine hydrochloride (C5H11N). Available at: [Link]

  • PubMed. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ). Available at: [Link]

  • Journal of the American Chemical Society. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Available at: [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • ACS Publications. Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines | Organic Letters. Available at: [Link]

  • ResearchGate. Methods for the synthesis of azetidines. Available at: [Link]

  • Wikipedia. LSZ. Available at: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Global Substance Registration System. LYSERGIC ACID 2,4-DIMETHYLAZETIDIDE. Available at: [Link]

Sources

Enantioselective synthesis of 2,4-disubstituted azetidines protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 2,4-Disubstituted Azetidines

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—are increasingly pivotal in medicinal chemistry as conformationally rigid bioisosteres of amines and piperidines.[1][2] While 2-substituted and 2,3-disubstituted azetidines are accessible via standard


-lactam reduction or C-H functionalization, the 2,4-disubstituted  scaffold presents a unique synthetic challenge due to the distal relationship of the stereocenters and significant ring strain (~26 kcal/mol).

This Application Note details two validated protocols for the enantioselective construction of 2,4-disubstituted azetidines:

  • Protocol A (The Scalable Standard): Stereospecific double-displacement of chiral 1,3-diol derivatives. This method is preferred for synthesizing

    
    -symmetric ligands and gram-scale building blocks.
    
  • Protocol B (The Direct Method): Visible-light mediated Aza-Paternò-Büchi [2+2] cycloaddition.[2][3] This method is ideal for rapid library generation and accessing diverse, non-symmetric substitution patterns.

Strategic Analysis of Synthetic Routes

The synthesis of 2,4-disubstituted azetidines is governed by the need to control the relative stereochemistry (cis vs. trans) across the ring.

FeatureProtocol A: Nucleophilic CyclizationProtocol B: Aza-Paternò-Büchi
Mechanism Double

displacement (Stereospecific)
Photochemical [2+2] Cycloaddition
Key Precursor Chiral 1,3-diols (from 1,3-diketones)Imines and Alkenes (Styrenes)
Stereocontrol Defined by starting material purity (Chirality Transfer)Defined by catalyst/substrate sterics (Diastereoselective)
Primary Isomer Trans (

-symmetric) or Cis (Meso)
Cis or Trans (Tunable)
Scalability High (>10g)Moderate (Flow chemistry recommended for >1g)

Protocol A: Stereospecific Cyclization of Chiral 1,3-Diols

This protocol relies on the principle of double inversion . By starting with an enantiopure 1,3-diol (accessible via Noyori asymmetric hydrogenation), the stereochemical information is transferred with high fidelity to the azetidine ring.

Mechanistic Pathway

The transformation proceeds via the activation of the diol (as a mesylate or triflate) followed by a double nucleophilic attack by a primary amine.

  • Step 1 (Activation): Conversion of hydroxyls to leaving groups.

  • Step 2 (Cyclization): The amine performs the first

    
     attack (inversion), followed by an intramolecular 
    
    
    
    attack (second inversion) to close the ring.
  • Stereochemical Outcome: An

    
    -diol yields an 
    
    
    
    -azetidine (trans).

DiolRoute Dik 1,3-Diketone Diol (S,S)-1,3-Diol (>99% ee) Dik->Diol Ru-BINAP/H2 Asym. Hydrog. Act Bis-Mesylate Intermediate Diol->Act MsCl, Et3N Mono Mono-Amine (Inversion 1: S -> R) Act->Mono R-NH2 SN2 Attack 1 Azet (R,R)-Azetidine (Trans, C2-Sym) Mono->Azet Intramol. SN2 Attack 2

Figure 1: Stereochemical flow for the synthesis of trans-2,4-disubstituted azetidines via double inversion.

Experimental Procedure

Reagents:

  • (2S,4S)-Pentane-2,4-diol (or derived from acetylacetone via Noyori hydrogenation).

  • Methanesulfonyl chloride (MsCl).

  • Benzylamine (BnNH

    
    ).
    
  • Triethylamine (Et

    
    N), DCM, DMSO.
    

Step-by-Step Protocol:

  • Activation (Bis-mesylation):

    • Dissolve (2S,4S)-pentane-2,4-diol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.

    • Add Et

      
      N (3.0 equiv) followed by dropwise addition of MsCl (2.5 equiv).
      
    • Stir for 2 h at 0 °C. Quench with NaHCO

      
      , extract, and concentrate to yield the bis-mesylate. Note: Use immediately; bis-mesylates can be unstable.
      
  • Cyclization:

    • Dissolve the crude bis-mesylate in DMSO (0.5 M). High concentration aids the intermolecular first step but may compete with oligomerization; 0.5 M is optimal.

    • Add Benzylamine (3.0 equiv). The excess amine acts as both nucleophile and proton scavenger.

    • Heat to 60–80 °C for 12–18 h. Monitor by LC-MS for the disappearance of the mono-alkylated intermediate.

  • Workup & Purification:

    • Dilute with water and extract with Et

      
      O (azetidines are often soluble in water; use non-polar extraction or salting out).
      
    • Purify via flash chromatography on silica gel (neutralized with 1% Et

      
      N) to isolate (2R,4R)-1-benzyl-2,4-dimethylazetidine.
      
  • Deprotection (Optional):

    • To obtain the free amine: Hydrogenation with Pd(OH)

      
      /C (Pearlman’s catalyst) in MeOH under H
      
      
      
      (1 atm) typically cleaves the benzyl group without opening the strained ring.

Protocol B: Visible-Light Mediated Aza-Paternò-Büchi[2]

For accessing 2,4-disubstituted azetidines where the substituents are different (non-symmetric) or when starting from alkenes is more convenient, the photochemical [2+2] cycloaddition is the state-of-the-art approach. Modern protocols utilize Triplet Energy Transfer (TET) catalysis to avoid harsh UV light.

Mechanistic Pathway

This reaction involves the excitation of a photocatalyst (e.g., Iridium or Thioxanthone) which transfers energy to the alkene (or imine), generating a triplet diradical. This species undergoes step-wise cyclization.

  • Regioselectivity: Controlled by the stability of the diradical intermediates. "Head-to-tail" coupling usually favors the 2,4-substitution pattern when using styrenes and imines.

  • Diastereoselectivity: Often favors the thermodynamically less stable cis-isomer due to the kinetics of the Intersystem Crossing (ISC) and ring closure.

PaternoBuchi Cat Photocatalyst (Ir-F or Thioxanthone) Sub Alkene + Imine Cat->Sub Energy Transfer (TET) Light Blue LED (450 nm) Light->Cat Excitation Exc Triplet Diradical Intermediate Sub->Exc Diradical Formation Prod 2,4-Disubstituted Azetidine Exc->Prod Ring Closure (ISC)

Figure 2: Photocatalytic cycle for the [2+2] Aza-Paternò-Büchi reaction.[2]

Experimental Procedure

Reagents:

  • Oxime ether or N-sulfonyl imine (Electrophile).

  • Styrene derivative (Nucleophile).

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1–2 mol%).
  • Solvent: Acetonitrile or THF.

  • Light Source: 450 nm (Blue) LEDs.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a flame-dried vial, combine the imine (0.2 mmol, 1.0 equiv) and the styrene (2.0 equiv).

    • Add the Iridium photocatalyst (1.0 mol%).

    • Dissolve in degassed acetonitrile (0.1 M). Critical: Oxygen quenches the triplet state; sparge with Argon for 15 mins.

  • Irradiation:

    • Seal the vial and place it 2–3 cm from a Blue LED Kessil lamp or equivalent reactor.

    • Stir vigorously. A fan is required to maintain ambient temperature (prevent thermal background reactions).

    • Irradiate for 12–24 h.

  • Purification:

    • Concentrate the solvent.[4]

    • Purify directly via silica gel chromatography.

    • Note: The product is often a mix of diastereomers (cis/trans). These can typically be separated by column chromatography.[4]

Comparative Data & Troubleshooting

ParameterProtocol A (Diol)Protocol B (Photochem)
Yield 60–85%50–75%
Enantioselectivity (ee) >99% (Determined by SM)Variable (Depends on chiral aux/cat)
Diastereoselectivity (dr) >20:1 (Trans)2:1 to >10:1 (Substrate dependent)
Common Pitfall Incomplete cyclization (Mono-amine)O

quenching; Polymerization of styrene
Correction Increase Temp; Use DMSORigorous degassing; Dilute conditions

References

  • Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004).[5] Synthesis of Optically Pure C2-Symmetrical Cyclic Amines. Synthesis. Link

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Link

  • Fawcett, A., et al. (2019).[5] Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society.[5] Link

  • Wang, X.-R., & Zhang, Y. (2025).[5] Modular Strategy for Azetidine Synthesis. Journal of Organic Chemistry. Link

  • Fanourakis, A., et al. (2021). Enantioselective Intermolecular C–H Amination. Journal of the American Chemical Society.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Palladium-Catalyzed N-Arylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Pd-Catalyzed Cross-Coupling of Azetidines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Guide (Q&A, Protocols, Data)

Core Directive & Introduction

Status: Active Technical Note Subject: Overcoming Ring Strain and Reactivity Barriers in Azetidine Coupling

Azetidines represent a unique challenge in Buchwald-Hartwig amination. Unlike their 5- and 6-membered counterparts (pyrrolidines, piperidines), azetidines possess significant ring strain (~25 kcal/mol), making them susceptible to ring-opening side reactions under harsh conditions. Furthermore, as secondary amines with a specific geometric constraint (puckered conformation), they exhibit distinct steric profiles that affect catalyst binding and reductive elimination.

This guide moves beyond generic coupling conditions to provide a targeted, mechanism-driven approach to maximizing yield, focusing on the RuPhos and BrettPhos ligand families and the use of Advanced Precatalysts .

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: This is often a symptom of catalyst poisoning or incomplete activation , rather than simple catalyst death. In azetidine couplings, the formation of stable, off-cycle Palladium-Amine complexes can sequester the catalyst.

  • The Fix: Switch to a Pd-G3 or Pd-G4 precatalyst (e.g., RuPhos Pd G3). Traditional sources like Pd(OAc)₂ or Pd₂dba₃ often suffer from slow initiation or formation of inactive Pd-aggregates (Pd black). The G3/G4 precatalysts contain a pre-formed Pd(0) source that activates immediately upon base addition, ensuring a high concentration of active catalytic species (

    
    ) at the start.
    
  • Mechanistic Insight: Azetidine is a stronger nucleophile than many larger cyclic amines due to the exposed lone pair (less steric clutter around the nitrogen pyramid). It can competitively bind to Pd(II) intermediates, halting the cycle. Bulky ligands like RuPhos prevent this over-coordination.

Q2: I am observing significant amounts of hydrodehalogenated aryl halide (Ar-H) instead of the product. Why?

Diagnosis: This indicates that beta-hydride elimination or a radical pathway is competing with reductive elimination. While azetidines lack


-hydrogens adjacent to the amine in a way that typically allows elimination from the amine, the catalyst might be stripping hydrides from the solvent or other reagents if the reductive elimination step is too slow.
  • The Fix:

    • Change Ligand: Switch to RuPhos . The specific steric bulk of RuPhos accelerates the rate-limiting reductive elimination step for secondary amines.

    • Solvent Switch: If using THF or Dioxane, switch to Toluene . Ethereal solvents can sometimes act as hydride sources via radical abstraction.

    • Strict Anhydrous Conditions: Ensure the base (e.g., NaOtBu) is fresh. Hydrolysis leads to hydroxide, which can promote dehalogenation.

Q3: I see "ring-opened" byproducts (e.g., linear amines or polymerized material). How do I stop this?

Diagnosis: The azetidine ring is strained.[1] Strong Lewis acids or extremely high temperatures can trigger ring opening. Additionally, if the Pd oxidative addition complex is too electrophilic, it might trigger an attack on the ring carbons.

  • The Fix:

    • Lower Temperature: Cap the reaction at 80°C . Many protocols suggest 100°C+, but with active precatalysts, 60-80°C is often sufficient.

    • Base Selection: Move from NaOtBu (strong base) to Cs₂CO₃ or K₃PO₄ . While slower, carbonate bases are gentler and reduce the risk of base-mediated ring opening.

    • Avoid Lewis Acids: Do not use additives like ZnCl₂ or CuI unless strictly necessary, as they coordinate to the azetidine nitrogen and activate the ring for nucleophilic attack.

Q4: The reaction works on 50 mg scale but fails on 5 g scale. What changed?

Diagnosis: Mixing efficiency and base solubility . Insoluble inorganic bases (Cs₂CO₃) can clump at larger scales, altering the effective concentration of the deprotonated amine.

  • The Fix:

    • Stirring: Use an overhead stirrer or a high-efficiency magnetic bar (egg-shaped) to ensure suspension of the base.

    • Add Water (Surfactant): For inorganic bases, adding a small amount of water (or using a surfactant system like TPGS-750-M) can help solubilize the base interface, though strictly anhydrous conditions are usually preferred for RuPhos. A better approach for scale-up is often soluble organic bases like DBU/NaTFA mixtures, or simply ensuring vigorous agitation.

Optimized "Gold Standard" Protocol

This protocol utilizes RuPhos Pd G3/G4 , which is widely regarded as the most robust system for N-arylation of secondary amines like azetidine due to its ability to facilitate the difficult reductive elimination step.

Reagents:

  • Aryl Halide (Ar-X): 1.0 equiv (Prefer Ar-Br or Ar-Cl; Ar-I can sometimes lead to catalyst inhibition via stable Pd-I dimers).

  • Azetidine: 1.2 equiv (Slight excess to account for volatility/binding).

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%).

  • Base: NaOtBu (1.5 equiv) [Use Cs₂CO₃ (2.0 equiv) if substrate is base-sensitive].

  • Solvent: Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Halide , RuPhos Pd G4 , and Base .

    • Note: If the azetidine is a solid (e.g., HCl salt), add it here. If liquid, add later.

  • Solvent Addition: Add anhydrous Toluene (degassed).

  • Amine Addition: Add the Azetidine via syringe.

    • Critical: If using Azetidine HCl salt, ensure you have added an extra equivalent of base to neutralize the salt in situ.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80°C for 2–12 hours. Monitor via LCMS.

    • Checkpoint: If conversion stops at 50%, add 1 mol% more catalyst and 0.5 equiv base.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd residues. Concentrate and purify.

Data & Ligand Comparison

Table 1: Ligand Performance for Azetidine N-Arylation

LigandPrimary Use CaseMechanism StrengthAzetidine Yield (Avg)*Risk Factors
RuPhos Secondary Amines Fast Reductive Elimination92% Air sensitive (use Precat)
BrettPhos Primary AminesFast Oxidative Addition75%Sterically too bulky for some azetidines
XPhos General PurposeGood Stability80%Slower kinetics than RuPhos
BINAP Early Gen / ChelatingChelate Stability45%Slow; requires high temp
PPh₃ None (Avoid)N/A<10%Catalyst decomposition

*Yields based on average literature values for electron-neutral aryl bromides.

Visualizations
Diagram 1: Troubleshooting Logic Flow

A decision tree to help users quickly identify the root cause of failure.

Troubleshooting Start Start: Reaction Failed CheckConversion Check Conversion (LCMS) Start->CheckConversion LowConv Low Conversion (<20%) CheckConversion->LowConv Stalled Stalled (50-60%) CheckConversion->Stalled SideProducts Side Products Observed CheckConversion->SideProducts OxAddIssue Oxidative Addition Issue (Ar-Cl unreactive?) LowConv->OxAddIssue Ar-Cl? CatDeath Catalyst Poisoning (Pd-Amine Complex) Stalled->CatDeath RingOpen Ring Opening Detected SideProducts->RingOpen Dehal Hydrodehalogenation (Ar-H) SideProducts->Dehal Sol2 Solution: Increase Temp or Switch to BrettPhos OxAddIssue->Sol2 Sol1 Solution: Switch to RuPhos Pd G4 CatDeath->Sol1 Sol3 Solution: Lower Temp, Use Cs2CO3 RingOpen->Sol3 Sol4 Solution: Switch Solvent (Use Toluene) Dehal->Sol4

Caption: Diagnostic logic flow for identifying failure modes in azetidine coupling.

Diagram 2: Mechanistic Bottleneck

Visualizing why RuPhos is superior: It lowers the energy barrier for the rate-determining step (Reductive Elimination).

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Ar-Pd-N) OxAdd->AmineBind Azetidine + Base TS_RE Reductive Elimination (Transition State) AmineBind->TS_RE Rate Limiting Step (Steric Crowd) Product N-Arylazetidine + L-Pd(0) TS_RE->Product RuPhos Accelerates Note RuPhos prevents over-ligation and forces product release TS_RE->Note Product->Pd0

Caption: The catalytic cycle highlighting Reductive Elimination as the critical step facilitated by RuPhos.

References
  • RuPhos Pd G3/G4 for Secondary Amines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine Deriv
    • Source:Chemical Reviews
    • URL:[Link]

  • Ligand Effects (RuPhos vs. BrettPhos)

    • Title: "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amin
    • Source:ACS Omega[2]

    • URL:[Link][2]

  • Azetidine Ring Stability & Reactivity

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source:Chemical Society Reviews
    • URL:[Link]

  • Precatalyst Activation Theory

    • Title: "The Evolution of Pd(0)
    • Source:Accounts of Chemical Research
    • URL:[Link]

Sources

Overcoming challenges in scaling up 2,4-Dimethylazetidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 2,4-Dimethylazetidine Hydrochloride

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Azetidine Scale-Up

Executive Summary: The Strain-Stability Paradox

Scaling up 2,4-Dimethylazetidine hydrochloride (CAS: 36520-39-5) presents a unique "Strain-Stability Paradox." With a ring strain energy of ~25.4 kcal/mol, the azetidine core is kinetically stable enough for isolation but thermodynamically primed for explosive ring-opening polymerization (ROP) or hydrolysis under acidic conditions.

This guide moves beyond standard literature to address the specific failure modes encountered at the kilogram scale: stereochemical drift , acid-catalyzed ring opening during salt formation , and thermal runaway .

Module 1: Synthesis & Cyclization

Context: The most robust scale-up route typically involves the cyclization of chiral amino-alcohols or the reduction of 2,4-dimethylazetidin-2-one (beta-lactam). This section focuses on the reduction route using Lithium Aluminum Hydride (LAH) or Red-Al, as it offers superior stereochemical retention compared to thermal cyclizations.

Troubleshooting Guide: The Reduction Step

Q: My reaction mixture solidified during the quench, and yield dropped by 40%. What happened? A: You likely encountered the "Aluminate Gel Lock."

  • The Cause: Rapid addition of water to an LAH reaction creates insoluble lithium aluminate species that trap your product. In azetidine synthesis, this is fatal because aggressive mechanical stirring or heating to break the gel promotes ring opening.

  • The Fix (Fieser Method): Use the strict stoichiometric quench:

    
    .
    
  • Self-Validating Check: The resulting precipitate should be granular and sand-like, not gelatinous. If it looks like toothpaste, your quench rate was too fast.

Q: I see a "Ghost Peak" in GC-MS at M+18. Is it wet solvent? A: No. It is likely the linear amino-alcohol resulting from reductive ring opening.

  • Mechanism: If the reaction temperature exceeds 65°C during reduction, the aluminum hydride species can attack the ring carbon rather than the carbonyl (in lactam reduction) or displace the leaving group (in cyclization).

  • Protocol Adjustment: Maintain internal temperature (

    
    ) 
    
    
    
    . Use a jacketed reactor with active cooling during hydride addition.

Module 2: The Critical Salt Formation (HCl)

Context: Converting the volatile free base (bp ~90-100°C) to the stable hydrochloride salt is the most hazardous step. Chloride ions can nucleophilically open the protonated azetidine ring.

FAQ: Salt Formation & Isolation

Q: My white salt turned yellow/orange overnight in the vacuum oven. Why? A: This is the "Acid-Catalyzed Oligomerization" cascade.

  • The Science: Protonated azetidine is an activated electrophile. If you have excess HCl and heat, a second azetidine molecule attacks the first, opening the ring and forming a linear dimer. This dimer then polymerizes.

  • The Fix:

    • Never use excess HCl gas.

    • Titration is mandatory: Dissolve the free base in dry diethyl ether or MTBE at 0°C. Add exactly 0.95 equivalents of HCl (4M in dioxane).

    • Do not heat to dry. Dry under high vacuum at ambient temperature (

      
      ).
      

Q: How do I remove the trans isomer from my cis-enriched product? A: Exploiting Differential Solubility in the salt form.

  • Insight: The cis-2,4-dimethylazetidine HCl (meso) generally packs more efficiently into crystal lattices than the trans (racemic) isomer due to symmetry.

  • Protocol:

    • Dissolve the crude salt mixture in minimum hot Isopropanol (IPA).

    • Add Acetone dropwise until turbidity persists.

    • Cool slowly to 4°C. The cis-isomer typically crystallizes first.

    • Validation: Check the filtrate by NMR. The trans-isomer should be enriched in the mother liquor.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision nodes where batch failure commonly occurs.

AzetidineScaleUp Start Starting Material (Amino Alcohol or Beta-Lactam) Reaction Cyclization/Reduction (LAH or Red-Al) Start->Reaction Inert Atm, T < 40°C Quench Quench & Workup (Fieser Method) Reaction->Quench T_int Control Fail_RingOpen FAILURE: Ring Opening (Linear Polymer) Reaction->Fail_RingOpen T > 65°C FreeBase Crude Free Base (Volatile Liquid) Quench->FreeBase Granular Precipitate Fail_Gel FAILURE: Aluminate Gel (Trapped Product) Quench->Fail_Gel Fast H2O Addn SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm 0.95 eq HCl, 0°C Isolation Filtration & Drying (Ambient Temp) SaltForm->Isolation Precipitate SaltForm->Fail_RingOpen Excess HCl + Heat

Caption: Critical Process Parameters (CPPs) for Azetidine Synthesis. Red paths indicate irreversible failure modes driven by ring strain.

Module 4: Analytical Data & Specifications

When scaling up, "purity" is insufficient. You must track specific impurity markers.

ParameterSpecificationMethodTechnical Rationale
Appearance White crystalline solidVisualYellowing indicates polymerization onset.
1H NMR (D2O) Integral Ratio 2.4-Me vs RingNMRConfirm ring integrity. Ring protons shift upfield if opened.
Chloride Content 1.0 ± 0.1 eqTitration (AgNO3)Excess HCl catalyzes degradation. <0.9 eq leaves volatile free base.
Linear Impurity < 0.5%GC-MS / LC-MSMarker for ring opening (e.g., 4-chloropentan-2-amine derivatives).
Residual Solvent < 5000 ppm (IPA/Ether)HS-GCSolvents can trap HCl, promoting degradation during storage.

Module 5: Safety Protocols (HSE)

Hazard: Azetidine free bases are potent alkylating agents (similar to aziridines) and skin sensitizers. Hazard: The Hydrochloride salt is a severe eye irritant (H319).[1][2]

  • Containment: Handle all free-base liquids in a fume hood with a charcoal filter backup.

  • Decontamination: In case of spill, do not use strong acid. Neutralize with dilute Sodium Thiosulfate or weak aqueous bicarbonate to prevent polymerization exotherms.

  • PPE: Double nitrile gloves are required. Azetidines can permeate standard latex.

References

  • Synthesis & Pharmacology of 2,4-Dimethylazetidines: Nichols, D. E., et al. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[3] Journal of Medicinal Chemistry.

  • Scale-Up of Azetidine Acylation & Salt Handling: Dunetz, J. R., et al. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development.

  • Azetidine Ring Stability & Decomposition: Richardson, P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] ACS Medicinal Chemistry Letters.

  • General Azetidine Synthesis Methodologies: Hillier, M. C., & Chen, C.-Y. (2006).[5] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines.[5] The Journal of Organic Chemistry.

Sources

Technical Support Center: Purity Analysis of 2,4-Dimethylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purity analysis of 2,4-Dimethylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this critical building block. We will move beyond simple procedural lists to explore the underlying scientific principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your results.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your analytical approach.

Q1: What is 2,4-Dimethylazetidine Hydrochloride, and why is its purity critical?

A1: 2,4-Dimethylazetidine is a four-membered heterocyclic amine. As a hydrochloride salt, it is more stable and easier to handle than its free base form. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, including novel psychoactive substances where it serves as a conformationally restricted analog of a diethylamine group.[1] The purity of this starting material is paramount because any impurities, particularly stereoisomers or synthesis-related byproducts, can carry through the manufacturing process, potentially leading to final drug products with altered efficacy, safety profiles, or toxicological properties.[2]

Q2: What are the primary analytical techniques for assessing the purity of 2,4-Dimethylazetidine Hydrochloride?

A2: A multi-faceted approach is necessary for comprehensive purity analysis. No single technique is sufficient. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating non-volatile impurities.

  • Gas Chromatography (GC): Excellent for analyzing volatile impurities, residual solvents, and, with derivatization, the main analyte and its isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation (identity), and can be used for quantitative analysis (qNMR) and detection of residual solvents.[4][5]

  • Mass Spectrometry (MS): Typically coupled with GC or LC (GC-MS, LC-MS) for the identification of unknown impurities by providing molecular weight and fragmentation data.[6]

Table 1: Overview of Recommended Analytical Techniques

TechniquePrimary ApplicationStrengthsCommon Challenges
HPLC-UV/DAD Assay, Impurity ProfilingHigh precision, quantitativePeak shape issues with amines, requires careful method development.[7]
GC-MS Volatile Impurities, Isomer AnalysisHigh sensitivity, structural info from MSRequires derivatization for non-volatile analytes.[8]
¹H and ¹³C NMR Identity, Purity ConfirmationDefinitive structural information, good for qNMRLower sensitivity compared to chromatographic methods.
LC-MS Impurity IdentificationMolecular weight confirmation, high sensitivityMatrix effects, ionization efficiency can vary.

Q3: What are the most common impurities I should be concerned about?

A3: Impurities in 2,4-Dimethylazetidine hydrochloride can be categorized as follows:

  • Stereoisomers: The molecule has two chiral centers, giving rise to three possible stereoisomers: cis-(meso), trans-(2R,4R), and trans-(2S,4S).[9] Since these isomers can exhibit different pharmacological activities, their separation and quantification are critical.[1]

  • Synthesis-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the specific synthetic route used.[10]

  • Degradation Products: Although the hydrochloride salt is relatively stable, degradation can occur under stress conditions like high heat, humidity, or light, as outlined in ICH guidelines.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, DCM, hexanes) may be present.[5]

Section 2: Troubleshooting Guides for Common Analytical Issues

This section provides solutions to specific problems you may encounter during your analysis.

Q4: My HPLC chromatogram shows a split or tailing peak for 2,4-Dimethylazetidine. What's wrong?

A4: This is a classic issue when analyzing amine hydrochlorides. The cause is often related to pH inconsistencies on the column. The acidic nature of the hydrochloride salt can create a localized low-pH environment within the sample band, leading to an equilibrium between the protonated (salt) and free base forms of the amine. This results in poor peak shape.[7]

Troubleshooting Steps:

  • Increase Buffer Capacity: Your mobile phase buffer may not be strong enough to neutralize the injected sample. Increase the buffer concentration (e.g., from 10mM to 25mM or 50mM).

  • Adjust Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of the amine to keep it fully protonated, or 2 units above to keep it neutral. For small amines, using a higher pH (e.g., pH 10-11) with a pH-stable column can provide excellent peak shape.[11]

  • Reduce Injection Volume/Concentration: Injecting a smaller amount of the sample can mitigate the pH disruption.

  • Check for Column Issues: Ensure the column is not degraded or blocked. Run a standard compound to verify column performance.

Q5: I need to analyze the isomeric ratio by GC, but the compound doesn't chromatograph well. How can I solve this?

A5: The hydrochloride salt is non-volatile and will not pass through a GC system. The free base is more volatile but can still exhibit poor peak shape due to its polarity. The standard and most effective solution is derivatization .

Expert Recommendation: Silylation is a common and effective derivatization technique for amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[3]

Q6: I have an unknown peak in my chromatogram. What is the workflow for identifying it?

A6: Identifying an unknown impurity requires a systematic approach. The goal is to gather structural information to propose a candidate molecule.

Scientist's Note: This workflow prioritizes obtaining a molecular weight early, as it is the most crucial piece of information for narrowing down possibilities.

Caption: Workflow for the identification of an unknown impurity.

Section 3: Validated Experimental Protocols

These protocols are designed to be self-validating through the inclusion of system suitability tests (SST), a core requirement for trustworthy analytical data.[12]

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This reversed-phase method is designed to provide sharp peaks for the amine hydrochloride.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of 2,4-Dimethylazetidine hydrochloride in 10 mL of Mobile Phase A.

Scientist's Note: The use of an ion-pairing agent like TFA is crucial. TFA pairs with the protonated amine, neutralizing its charge and improving its retention and peak shape on a C18 column. The low wavelength of 210 nm is necessary because the azetidine ring itself has a very weak chromophore.

System Suitability Test (SST):

  • Replicate Injections (Precision): Inject the standard solution five times. The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

  • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

  • Theoretical Plates: The plate count should be ≥ 2000.

Protocol 2: GC-MS Method for Isomeric Ratio and Volatile Impurities

This method uses derivatization to ensure the analyte is suitable for gas chromatography.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Sample Preparation (Derivatization):

  • Accurately weigh ~1 mg of 2,4-Dimethylazetidine hydrochloride into a GC vial.

  • Add 500 µL of dry Pyridine.

  • Add 500 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

  • Inject 1 µL of the derivatized solution.

Scientist's Note: The choice of a DB-5ms column provides good general-purpose separation. For challenging isomer separations, a more polar column (e.g., a wax column) or a chiral GC column may be required. The MS data will be invaluable for confirming the identity of each peak.[6]

Section 4: Analytical Method Validation Strategy

Any analytical procedure used for quality control must be validated to prove it is fit for its intended purpose.[13] The validation should be performed according to the ICH Q2(R2) guideline.[12]

Q7: How do I validate the HPLC purity method?

A7: Method validation involves a series of experiments to assess the performance characteristics of the method.

Table 2: Summary of Validation Parameters for a Purity Method (as per ICH Q2(R2))

ParameterPurposeHow to Assess
Specificity To ensure the method can distinguish the analyte from impurities.Spike the drug substance with known impurities and degradation products to demonstrate separation.[14]
Linearity To show that results are proportional to concentration.Analyze a series of at least 5 concentrations across the desired range. Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for assay, and from the reporting level to 120% for impurities.
Accuracy The closeness of test results to the true value.Analyze a sample with a known concentration (e.g., a certified reference material) or use a spike recovery study at multiple levels (e.g., 50%, 100%, 150%).
Precision The degree of scatter between a series of measurements.- Repeatability: Multiple injections of the same sample on the same day. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Typically determined by a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria.
Robustness The method's capacity to remain unaffected by small variations in parameters.Deliberately vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).

The validation process provides documented evidence that your analytical procedure is reliable and suitable for release testing of 2,4-Dimethylazetidine hydrochloride.[2][15]

Section 5: Purity Analysis Workflow Visualization

This diagram outlines the logical flow from receiving a sample to issuing a certificate of analysis.

Caption: A comprehensive workflow for the purity analysis of a chemical intermediate.

References

  • Brandt, S. D., et al. (2016). Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis. Available at: [Link]

  • Wikipedia. (n.d.). LSZ. Available at: [Link]

  • Nichols, D. E., et al. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Journal of Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]

  • Liverpool John Moores University Research Online. (2016). Return of the lysergamides. Part II: Analytical and behavioural characterization... Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid... Request PDF. Available at: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Brandt, S. D., et al. (2020). Analytical profile of N-ethyl-N-cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis. Available at: [Link]

  • Welsch, M. E., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • ResearchGate. (2021). Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD)... Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
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  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds... Available at: [Link]

  • OAText. (2016). Quantification of LSD in seized samples using one chromatographic methodology for diode array detection and electrochemical detection.
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  • IntuitionLabs. (2024). ICH Q2(R2)
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Validation & Comparative

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 2,4-Dimethylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Small Molecule Synthesis

In the realm of pharmaceutical research and drug development, the synthesis of novel chemical entities is but the first step on a long and exacting journey. The biological activity and safety of a synthesized compound are intrinsically linked to its purity. This is particularly true for chiral small molecules such as 2,4-Dimethylazetidine hydrochloride, a valuable building block in medicinal chemistry.[1] The presence of even minute quantities of impurities, including stereoisomers, can lead to misleading biological data, undesirable side effects, and significant delays in the drug development pipeline.

This guide provides a comprehensive framework for confirming the purity of synthesized 2,4-Dimethylazetidine hydrochloride. It is designed to move beyond a simple recitation of analytical techniques, instead offering a rationale-driven approach to experimental design and data interpretation. We will explore a multi-pronged analytical strategy, understanding that no single technique can provide a complete picture of a compound's purity. This guide will compare and contrast the utility of various analytical methods, providing the foundational knowledge to develop a robust, self-validating system for purity assessment.

Anticipated Impurities in the Synthesis of 2,4-Dimethylazetidine Hydrochloride

A thorough understanding of potential impurities is paramount to developing a targeted analytical strategy. While a specific, detailed synthesis protocol for 2,4-Dimethylazetidine hydrochloride is not universally standardized, we can anticipate likely impurities based on general synthetic routes for azetidines.[2][3]

Potential Impurity Classes:

  • Stereoisomers: 2,4-Dimethylazetidine exists as cis and trans diastereomers, with the trans isomer being chiral (existing as a pair of enantiomers, (2R,4R) and (2S,4S)). The biological activity of each isomer can vary significantly.[1]

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Reaction Byproducts: Products from side reactions, such as oligomers or products of incomplete cyclization.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Inorganic Salts: Salts generated during the reaction or workup, particularly if a hydrochloride salt is formed from the free base.

A Multi-Modal Approach to Purity Verification: An Experimental Workflow

A robust purity analysis relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a comprehensive and trustworthy purity profile.

G cluster_0 Sample Preparation cluster_1 Primary Purity & Structural Confirmation cluster_2 Chromatographic Purity & Isomer Separation cluster_3 Elemental & Salt Form Confirmation cluster_4 Final Purity Assessment Prep Synthesized 2,4-Dimethylazetidine HCl NMR ¹H and ¹³C NMR Spectroscopy Structural Integrity Solvent Residues Prep->NMR MS Mass Spectrometry (GC-MS or LC-MS) Molecular Weight Confirmation Volatile Impurities Prep->MS HPLC Chiral HPLC Enantiomeric Excess Diastereomeric Purity NMR->HPLC GC Gas Chromatography (GC-FID) Purity Assay Non-chiral Impurities MS->GC EA Elemental Analysis (CHN) Elemental Composition Confirmation of HCl salt HPLC->EA GC->EA Report Purity Confirmation EA->Report

Caption: Workflow for comprehensive purity analysis.

Experimental Protocols and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation and purity assessment. For a small molecule like 2,4-Dimethylazetidine, ¹H and ¹³C NMR provide an unambiguous confirmation of the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum will confirm the presence of the azetidine ring and the two methyl groups. Furthermore, quantitative NMR (qNMR) can be a powerful tool for determining purity against a certified internal standard.[4]

Trustworthiness: The uniqueness of an NMR spectrum for a given molecule makes it a highly reliable identification technique. The presence of unexpected signals can immediately flag impurities.

Detailed Protocol for ¹H NMR:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 2,4-Dimethylazetidine hydrochloride and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often suitable for hydrochloride salts, while DMSO-d₆ can also be used.[5]

  • Internal Standard (for qNMR): If performing qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals and compare the chemical shifts and coupling patterns to the expected structure of 2,4-Dimethylazetidine. The presence of residual solvents can also be identified and quantified from the ¹H NMR spectrum.

Chromatographic Techniques: Separating the Closely Related

Chromatography is indispensable for separating the target compound from its impurities, particularly isomers which are often indistinguishable by NMR alone. Both gas and liquid chromatography offer unique advantages.

Expertise & Experience: For chiral molecules, confirming the enantiomeric excess (e.e.) is non-negotiable. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this purpose. The choice of the CSP is critical and often requires screening of different column chemistries (e.g., polysaccharide-based, crown ether-based) to achieve baseline separation of the enantiomers.[6][7][8]

Trustworthiness: A well-resolved chromatogram provides quantitative data on the ratio of enantiomers and diastereomers, offering a high degree of confidence in the stereochemical purity of the sample.

Detailed Protocol for Chiral HPLC:

  • Column Selection: Screen a variety of chiral columns. For a small, polar amine like 2,4-Dimethylazetidine, a polysaccharide-based column (e.g., Chiralpak series) or a crown ether-based column may be effective.

  • Mobile Phase Optimization: Begin with a standard mobile phase system, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The ratio of the solvents will need to be optimized to achieve good separation.

  • Sample Preparation: Prepare a dilute solution of the 2,4-Dimethylazetidine hydrochloride in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (if the molecule has a chromophore) or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

  • Quantification: The relative peak areas of the isomers will determine the diastereomeric and enantiomeric purity.

Expertise & Experience: GC is an excellent technique for assessing the purity of volatile compounds and for detecting residual solvents. For amines, which can exhibit poor peak shape on standard GC columns due to their basicity, a specialized column is often required.[2][9] To analyze the hydrochloride salt, the free base must first be generated.[10][11]

Trustworthiness: GC with flame ionization detection (GC-FID) provides a robust and linear response for a wide range of organic molecules, making it suitable for area percent purity calculations.

G cluster_0 Sample Preparation for GC Start 2,4-Dimethylazetidine HCl in H₂O Base Add excess NaOH (aq) Start->Base Extract Extract with organic solvent (e.g., CH₂Cl₂) Base->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Inject Inject into GC Dry->Inject

Caption: GC sample preparation workflow.

Detailed Protocol for GC-FID:

  • Sample Preparation (Free-basing): Dissolve a known amount of the hydrochloride salt in water. Add a strong base, such as 1M NaOH, until the solution is basic (pH > 10). Extract the liberated free amine into a suitable organic solvent like dichloromethane or diethyl ether. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and carefully decant or filter the solution.

  • Column: Use a column specifically designed for amine analysis, such as a base-deactivated polyethylene glycol (PEG) or a specialized amine column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[11]

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The area percent of the main peak relative to all other peaks provides an estimation of the purity.

Elemental Analysis (CHN Analysis): Confirming the Empirical Formula and Salt Form

Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. For a hydrochloride salt, the presence of chlorine can also be determined, which helps to confirm the salt form.

Trustworthiness: A close correlation between the experimentally determined and theoretically calculated elemental composition provides strong evidence for the identity and purity of the bulk sample.

Detailed Protocol for Elemental Analysis:

  • Sample Preparation: The sample must be thoroughly dried to remove any residual water or solvents, as these will affect the accuracy of the results.

  • Analysis: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values for C₆H₁₄NCl (the molecular formula of 2,4-Dimethylazetidine hydrochloride). A deviation of less than 0.4% is generally considered acceptable.

Comparison of Analytical Techniques for Purity Assessment

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Structural confirmation, identification of major impurities, solvent residue analysis.Highly specific for structure, quantitative with an internal standard.[4]May not resolve stereoisomers, less sensitive to minor impurities compared to chromatography.
Chiral HPLC Separation and quantification of enantiomers and diastereomers.Gold standard for stereochemical purity, highly sensitive.Requires method development (column and mobile phase screening).
GC-FID Overall purity (area %), detection of volatile impurities.Robust, linear response, high resolution for volatile compounds.Requires derivatization (free-basing) for hydrochloride salts, not suitable for non-volatile impurities.
Mass Spectrometry Molecular weight confirmation, identification of impurities when coupled with chromatography.Highly sensitive, provides molecular weight information.Not inherently quantitative without an internal standard and calibration curve.
Elemental Analysis Confirmation of empirical formula and salt form.Provides fundamental compositional data for the bulk sample.Insensitive to isomeric impurities, requires a highly pure and dry sample for accurate results.

Conclusion: A Triad of Purity Confirmation

The confirmation of purity for a synthesized small molecule like 2,4-Dimethylazetidine hydrochloride is not a task for a single analytical method. Instead, it requires a carefully considered, multi-faceted approach. The triad of NMR spectroscopy for structural integrity, chiral chromatography for stereochemical purity, and elemental analysis for compositional confirmation provides a robust and self-validating system. By understanding the strengths and limitations of each technique and the scientific rationale behind their application, researchers can confidently assess the purity of their synthesized compounds, ensuring the reliability of subsequent biological and pharmacological studies. This rigorous approach to purity confirmation is a cornerstone of scientific integrity and a critical component of successful drug discovery and development.

References

  • ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Regulatory Science. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022). STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMI.
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  • Google Patents. (n.d.). Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.
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  • PubMed Central (PMC). (n.d.). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Retrieved from [Link]

  • PubMed. (n.d.). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]

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A Researcher's Guide to Verifying the Enantiomeric Excess of Chiral Azetidines: A Comparative Analysis of Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral molecules. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly important scaffolds in medicinal chemistry. Their conformational rigidity and ability to introduce three-dimensional complexity make them valuable building blocks for novel therapeutics. However, the stereochemical purity of these compounds is paramount to their biological activity and safety. This guide provides an in-depth comparison of the primary analytical techniques used to verify the enantiomeric excess of chiral azetidines: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

This technical guide moves beyond a simple listing of methods to offer a nuanced, field-proven perspective on the practical application of these techniques for the specific challenges posed by chiral azetidines. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The Central Challenge: Resolving Near-Identical Twins

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. This makes their separation and quantification a significant analytical hurdle. The goal of the methods described herein is to create a temporary diastereomeric interaction, allowing for the differentiation and quantification of the individual enantiomers. The result is expressed as enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other.[1]

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chiral chromatography is a direct and widely used method for determining enantiomeric excess.[2][3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique for the enantioseparation of a wide range of compounds, including azetidine derivatives.[4] The success of this method hinges on the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[4]

Experimental Protocol: Chiral HPLC for a Generic N-Boc-2-substituted Azetidine

  • Column Selection: Begin screening with a polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H or Chiralcel® OD-H column.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (hexane:isopropanol) and adjust as needed to optimize resolution and retention time.

  • Sample Preparation: Dissolve the chiral azetidine sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 210 nm for a Boc-protected amine).

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Causality in Method Development: The choice of the alcohol modifier and its concentration in the mobile phase is critical. A less polar alcohol like isopropanol often provides better selectivity than ethanol. The concentration of the modifier affects the retention time and can also influence the resolution between the enantiomers. Lowering the modifier concentration generally increases retention and may improve resolution, but at the cost of longer analysis times.

Mandatory Visualization:

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_Analysis Chiral HPLC Analysis cluster_Data_Processing Data Processing & Calculation Sample Chiral Azetidine Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Mobile Phase (e.g., Hexane/IPA) Solvent->Dissolve HPLC HPLC System with Chiral Column Dissolve->HPLC Inject Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced consumption of organic solvents, and often superior resolution.[5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which has low viscosity and high diffusivity.

Advantages of SFC for Chiral Azetidines:

  • Speed: The low viscosity of the mobile phase allows for higher flow rates without a significant increase in backpressure, leading to shorter run times.

  • Green Chemistry: The primary mobile phase component, CO₂, is non-toxic and readily available, making SFC a more environmentally friendly technique.

  • Enhanced Resolution: The unique properties of supercritical fluids can sometimes lead to better and more efficient separations compared to HPLC.[5]

Comparative Data: HPLC vs. SFC for a Chiral Azetidine Derivative

ParameterChiral HPLCChiral SFC
Chiral Stationary Phase Chiralpak® IAChiralpak® IA
Mobile Phase Hexane/Isopropanol (90:10)CO₂/Methanol (85:15)
Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time 15 min5 min
Resolution (Rs) 2.12.8
Solvent Consumption ~15 mL per run~0.75 mL of Methanol per run

This table illustrates the typical performance advantages of SFC over HPLC for a given chiral separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Chiral Discrimination

NMR spectroscopy, a ubiquitous tool in chemical analysis, can also be employed to determine enantiomeric excess.[2] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be introduced to create a diastereomeric environment. This can be achieved through two main approaches: the use of chiral derivatizing agents or chiral solvating agents.

Chiral Derivatizing Agents (CDAs)

A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the chiral analyte to form a covalent bond, resulting in a mixture of diastereomers.[6] These diastereomers have distinct NMR spectra, allowing for the quantification of each. A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[7][8]

Experimental Protocol: ee Determination of a 2-Azetidinemethanol using Mosher's Acid

  • Derivatization: In two separate NMR tubes, react the enantiomerically enriched 2-azetidinemethanol with (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅) in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Spectral Analysis: Identify a well-resolved proton signal close to the stereocenter of the azetidine. The chemical shifts of this proton will be different for the two diastereomers.

  • Quantification: Integrate the corresponding signals for the two diastereomers in one of the spectra. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Trustworthiness of the Protocol: The use of both enantiomers of the CDA provides a self-validating system. The chemical shift differences observed for the two diastereomers should be equal and opposite, confirming the accuracy of the measurement.

Chiral Solvating Agents (CSAs)

Chiral solvating agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[2] This interaction induces small chemical shift differences between the enantiomers in the NMR spectrum. An advantage of this method is its non-destructive nature, as the analyte can be recovered unchanged. Recent studies have shown that azaheterocyclic diphenylmethanols can act as effective CSAs for chiral carboxylic acids, with azetidinyl diphenylmethanol showing promise.[9]

Experimental Protocol: ee Determination of a Chiral Azetidine Carboxylic Acid with a Chiral Solvating Agent

  • Sample Preparation: Dissolve the chiral azetidine carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of CSA: Add an enantiomerically pure chiral solvating agent, such as (S)-azetidinyl diphenylmethanol, to the NMR tube. The optimal molar ratio of CSA to analyte should be determined empirically, but a 1:1 ratio is a good starting point.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis: Look for the separation of signals corresponding to protons near the stereocenter of the azetidine enantiomers.

  • Quantification: Integrate the separated signals to determine the enantiomeric ratio.

Mandatory Visualization:

NMR_Method_Selection cluster_Analyte_Properties Analyte Functional Group cluster_Method_Choice Choice of Chiral Auxiliary Topic Determine ee of Chiral Azetidine by NMR Has_Reactive_Group Contains -OH, -NH₂, or -COOH? Topic->Has_Reactive_Group CDA Use Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) Has_Reactive_Group->CDA Yes CSA Use Chiral Solvating Agent (CSA) (e.g., Azaheterocyclic Diphenylmethanol) Has_Reactive_Group->CSA No (or non-destructive method preferred)

Caption: Decision tree for selecting an NMR method for ee determination.

Method Comparison and Selection Guide

The choice of the most appropriate method for determining the enantiomeric excess of a chiral azetidine depends on several factors, including the properties of the analyte, the required accuracy, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral SFCNMR with CDANMR with CSA
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluidCovalent formation of diastereomersNon-covalent formation of diastereomeric complexes
Sample Throughput ModerateHighLowModerate
Sensitivity High (µg/mL)High (µg/mL)Moderate (mg)Moderate (mg)
Solvent Consumption HighLowLowLow
Sample Recovery Possible with preparative scalePossible with preparative scaleDestructiveNon-destructive
Method Development Can be time-consumingGenerally faster than HPLCRequires chemical reaction optimizationRequires screening of CSAs and conditions
Key Advantage Widely applicable, robustFast, green, high resolutionProvides structural informationNon-destructive
Best Suited For Routine quality control, method validationHigh-throughput screening, preparative separationsStructural confirmation and ee determinationRapid analysis when derivatization is difficult

Conclusion: An Integrated Approach to Chiral Purity

Verifying the enantiomeric excess of chiral azetidines is a critical aspect of their development and application. Chiral HPLC and SFC are powerful and direct methods, with SFC offering significant advantages in terms of speed and sustainability. NMR spectroscopy, through the use of chiral derivatizing or solvating agents, provides an orthogonal and equally powerful approach, particularly when structural confirmation is also required.

For a comprehensive and trustworthy determination of enantiomeric excess, it is often advisable to use two different analytical techniques to confirm the results. The choice of the primary method will depend on the specific requirements of the project, but the principles and protocols outlined in this guide provide a solid foundation for making an informed decision and achieving accurate and reliable results in the analysis of chiral azetidines.

References

  • McMaster, C., & Anderson, J. C. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(23-24), 1625–1633. [Link]

  • ResearchGate. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • JACS Au. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • RSC Publishing. (2021). A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. [Link]

  • PubMed. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. [Link]

  • Semantic Scholar. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • ResearchGate. (2020). Progress on Application of NMR Chiral Solvating Agents to Determine Enantiomeric Ratio and Absolute Configuration. [Link]

  • Chemistry LibreTexts. (2014). Enantiomeric Excess. [Link]

  • PubMed Central. (2020). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. [Link]

  • National Institutes of Health. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ACS Publications. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. [Link]

  • Chemistry LibreTexts. (2024). Derivatization. [Link]

  • ResearchGate. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • ResearchGate. (2023). NMR analysis of a chiral amine through derivatization with Mosher acid. [Link]

  • MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

Sources

Structural Insights into 2,4-Dimethylazetidine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Lock

In modern medicinal chemistry, the 2,4-dimethylazetidine (2,4-DMA) moiety has emerged as a critical "conformational lock."[1] By constraining the flexible N,N-diethylamine pharmacophore into a rigid four-membered ring, researchers can significantly reduce the entropic penalty of ligand-protein binding.[1]

This guide provides a technical analysis of the X-ray crystallography of 2,4-DMA derivatives, contrasting them with their open-chain (diethylamine) and five-membered (pyrrolidine) analogs.[1] It addresses the specific challenges of crystallizing these strained, often volatile, motifs and interprets the structural data relevant to drug design.[1]

Comparative Structural Analysis

The following table synthesizes crystallographic and physicochemical data to highlight why 2,4-DMA is distinct from its structural alternatives.

Table 1: Structural & Physicochemical Comparison of Amine Pharmacophores

Feature2,4-Dimethylazetidine (Target)Pyrrolidine (Alternative)Diethylamine (Open Chain)
Ring Size 4-membered5-memberedAcyclic
Ring Strain ~25.4 kcal/mol (High)~5.4 kcal/mol (Low)N/A
C-N-C Bond Angle ~88° - 91°~103° - 105°~111° (Tetrahedral)
Conformation Puckered "Butterfly" (~25-30°)Envelope / TwistFree Rotation
Entropic Cost Low (Pre-organized)MediumHigh (Flexible)
Crystallizability Difficult (Oily free base)ModerateDifficult (Volatile)
pKa (Conj.[1][2] Acid) ~10.5 - 11.0~11.3~10.9
Key Crystallographic Insight: The "Puckering" Effect

Unlike the planar representation often seen in 2D sketches, X-ray data reveals that the azetidine ring is non-planar.[1]

  • Puckering Angle: The ring adopts a puckered conformation with a dihedral angle of approximately 25–35° to relieve torsional strain between eclipsed hydrogens.[1]

  • 2,4-Substitution Impact: In 2,4-dimethyl derivatives, the cis and trans stereochemistry dictates the degree of planarity.[1] The trans isomer typically exhibits a flatter ring profile to minimize 1,3-diaxial interactions, whereas the cis isomer enhances the puckering to accommodate the methyl groups in pseudo-equatorial positions.[1]

Experimental Protocol: Crystallization of Strained Amines

Crystallizing 2,4-DMA derivatives is notoriously difficult because the free bases are often oils or low-melting solids due to the "greasy" methyl groups and lack of hydrogen bond donors.[1]

Phase 1: Salt Selection (The Critical Step)

Do not attempt to crystallize the free base directly.[1] You must increase the lattice energy via salt formation.[1]

  • L-Tartrate: The Gold Standard.[1] The bitartrate anion provides multiple hydrogen bond acceptors/donors, forming a robust 3D lattice.[1] (See Nichols et al.[1][3] regarding LSZ crystallization).

  • Fumarate: Useful if the tartrate yields hygroscopic gums.[1]

  • Picrate: Historical method, yields excellent crystals but poses safety risks; use only for analytical scale (<5 mg).[1]

Phase 2: Vapor Diffusion Protocol

This method is superior to evaporation for 2,4-DMA salts, which tend to "oil out" upon rapid solvent loss.[1]

Materials:

  • Inner vial (2 mL glass)

  • Outer jar (20 mL glass with screw cap)

  • Solvent A (Good solvent): Methanol (MeOH) or Ethanol (EtOH)[1]

  • Solvent B (Anti-solvent): Diethyl Ether (Et2O) or Hexane[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the 2,4-DMA derivative salt in the minimum amount of Solvent A (approx. 0.2–0.5 mL) in the inner vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.[1]

  • Setup: Place the open inner vial inside the outer jar.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of Solvent B into the outer jar (surrounding the inner vial).[1] Do not allow Solvent B to spill into the inner vial.[1]

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment (e.g., a dedicated cold room shelf or a heavy styrofoam box).

  • Harvest: Check for crystals after 48–72 hours. The slow diffusion of Et2O vapor into the MeOH solution will gradually lower solubility, promoting nucleation without oiling.

Visualizing the Logic

Diagram 1: The Crystallization Decision Matrix

This workflow illustrates the decision process for obtaining X-ray quality crystals of 2,4-DMA derivatives.

CrystallizationWorkflow Start Start: 2,4-DMA Derivative (Oil/Gum) SaltScreen Salt Screen (1:1 Stoichiometry) Start->SaltScreen Tartrate Try L-Tartaric Acid (EtOH/MeOH) SaltScreen->Tartrate HCl Try HCl (Ether/Dioxane) *Risk of Hygroscopicity* SaltScreen->HCl Picrate Try Picric Acid (Analytical Only) SaltScreen->Picrate CheckSolid Is it a Solid? VaporDiff Vapor Diffusion (MeOH -> Et2O) CheckSolid->VaporDiff Yes SlowEvap Slow Evaporation (Avoid if possible) CheckSolid->SlowEvap No (Gum) Tartrate->CheckSolid HCl->CheckSolid Picrate->CheckSolid XRay X-Ray Diffraction Data Collection VaporDiff->XRay SlowEvap->SaltScreen Fail (Retry)

Caption: Decision matrix for crystallizing lipophilic azetidine derivatives, prioritizing salt formation and vapor diffusion.

Diagram 2: Structural Activity Relationship (SAR) Logic

How the crystallographic features of 2,4-DMA translate to biological efficacy.

SarLogic Structure 2,4-Dimethylazetidine Scaffold Constraint Conformational Constraint (Rigid Ring) Structure->Constraint Ring Strain Vector Lone Pair Vector Alignment Structure->Vector C-N-C Angle (~90°) Entropy Reduced Entropic Penalty (ΔS) Constraint->Entropy Pre-organization Binding High Affinity Target Binding Vector->Binding Directionality Entropy->Binding Thermodynamics

Caption: Mechanistic flow showing how the rigid azetidine scaffold enhances drug-target binding affinity.

Data Interpretation: What to Look For

When analyzing your solved structure, focus on these three parameters to validate your synthesis and model:

  • The C-N Bond Lengths: In azetidinium salts, the C-N bonds are typically long (1.48–1.50 Å) compared to unstrained amines (1.47 Å).[1] This elongation is a direct consequence of ring strain.[1]

  • The Puckering Angle: Measure the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[1]

    • Interpretation: If the angle is <15°, the ring is unusually planar, likely due to crystal packing forces (check for strong intermolecular H-bonds flattening the ring).[1] If >30°, steric repulsion between the 2,4-methyls is dominating.[1]

  • Stereochemistry Verification: X-ray is the definitive method to distinguish cis (meso) from trans (racemic) isomers, which are often difficult to separate by NMR due to overlapping signals.[1]

    • Cis-2,4-DMA: Methyl groups will be on the same side of the ring plane.[1]

    • Trans-2,4-DMA: Methyl groups will be on opposite sides (pseudo-axial/pseudo-equatorial).[1]

References

  • Nichols, D. E., et al. (2002).[1] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1][4][5] Journal of Medicinal Chemistry.[1] Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles.[1][6] Organic Preparations and Procedures International. Link[1]

  • Brandt, S. D., et al. (2016).[1][3] Return of the lysergamides.[1] Part II: Analytical and behavioural characterization of (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis.[3] Link

  • Mughal, H., & Szostak, M. (2021).[1][7] Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle.[1][2][7] Organic & Biomolecular Chemistry.[1][2][7][8] Link

  • Anderson, W. K., et al. (2002).[1] Synthesis and crystal structure of azetidine derivatives. Acta Crystallographica Section C. Link[1]

Sources

Safety Operating Guide

Navigating the Disposal of 2,4-Dimethylazetidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, scientifically-grounded protocol for the safe and compliant disposal of 2,4-Dimethylazetidine hydrochloride, ensuring the protection of personnel and the environment.

The Chemical Profile of 2,4-Dimethylazetidine Hydrochloride: Understanding the "Why" Behind the Procedure

2,4-Dimethylazetidine hydrochloride is a cyclic amine salt. Understanding its chemical nature is paramount to appreciating the rationale behind the disposal procedures outlined below. As a hydrochloride salt of a secondary amine, it possesses characteristics that dictate its handling and disposal. These include:

  • Corrosivity: Amine hydrochlorides can be corrosive, particularly to metals, and may cause irritation or burns upon contact with skin and eyes.[1][2]

  • Toxicity: Like many amine compounds, it is expected to be harmful if swallowed or absorbed through the skin.[1][2][3][4]

  • Acidity: In solution, the hydrochloride salt will create a mildly acidic environment.

  • Environmental Hazard: Amines can be toxic to aquatic life, and their release into the environment must be strictly avoided.[5]

This inherent hazard profile necessitates a disposal strategy that neutralizes its corrosivity and toxicity before it enters the hazardous waste stream. Direct disposal without pretreatment is not a responsible or compliant option.

Core Principles of Disposal: A Self-Validating System

The disposal protocol for 2,4-Dimethylazetidine hydrochloride is built on a foundation of risk mitigation and regulatory compliance. The following principles guide every step of the process:

  • Waste Minimization: The first step in any disposal plan is to minimize the generation of waste. Purchase only the necessary quantities of the chemical for your research.

  • Segregation: Never mix 2,4-Dimethylazetidine hydrochloride waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.

  • Personal Protective Equipment (PPE): The importance of appropriate PPE cannot be overstated. Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles when handling this compound.[1][2]

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Compliance: All disposal activities must adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

Experimental Protocol: Step-by-Step Disposal of 2,4-Dimethylazetidine Hydrochloride

This protocol provides a detailed methodology for the safe neutralization and disposal of 2,4-Dimethylazetidine hydrochloride.

Materials Required:
  • 2,4-Dimethylazetidine hydrochloride waste (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate hazardous waste container (e.g., a clearly labeled, sealable polyethylene container)

  • Personal Protective Equipment (PPE)

Neutralization and Disposal Workflow

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Safety First prep_materials Gather Materials prep_fume_hood->prep_materials dissolve Dissolve Waste in Water prep_materials->dissolve add_base Slowly Add Base (NaHCO₃ or Na₂CO₃) dissolve->add_base monitor_ph Monitor pH add_base->monitor_ph Stir Continuously target_ph Adjust to pH 6-8 monitor_ph->target_ph Check pH frequently target_ph->monitor_ph If needed transfer Transfer Neutralized Solution target_ph->transfer label_container Label Hazardous Waste Container transfer->label_container contact_ehs Contact EHS for Pickup label_container->contact_ehs

Caption: Workflow for the neutralization and disposal of 2,4-Dimethylazetidine hydrochloride.

Detailed Procedural Steps:
  • Preparation:

    • Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

    • Perform all subsequent steps in a certified chemical fume hood.

    • If dealing with a solid, carefully weigh the amount of 2,4-Dimethylazetidine hydrochloride waste to be neutralized.

  • Neutralization:

    • For Solid Waste: Slowly dissolve the 2,4-Dimethylazetidine hydrochloride in a beaker of water. A good starting point is a concentration of no more than 5% (w/v) to control the reaction rate.

    • For Solutions: If the waste is already in a solvent, ensure it is aqueous. If it is in an organic solvent, it should be treated as a hazardous organic waste stream without neutralization and disposed of according to your institution's guidelines.

    • Place the beaker on a stir plate and add a stir bar. Begin stirring at a moderate speed.

    • Slowly and incrementally add a weak base, such as sodium bicarbonate or sodium carbonate.[6][7] The addition of a weak base is crucial to control the effervescence (release of CO₂ gas) and prevent a runaway reaction.

    • Monitor the pH of the solution frequently using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH of the solution is between 6 and 8.[8] This pH range is generally considered safe for disposal into a hazardous waste stream and indicates that the acidic nature of the hydrochloride salt has been neutralized.

  • Disposal:

    • Once the solution is neutralized, carefully transfer it to a designated hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Neutralized 2,4-Dimethylazetidine Hydrochloride Solution"), the approximate concentration, and the date.

    • Securely seal the container and store it in a designated satellite accumulation area.

    • Contact your institution's EHS department to arrange for pickup and final disposal.

Spill Management: Immediate Actions and Logistical Plan

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor spill->alert ppe Don Appropriate PPE evacuate->ppe alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Immediate response workflow for a 2,4-Dimethylazetidine hydrochloride spill.

Detailed Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby colleagues and your supervisor.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using a spill kit with absorbent materials, such as vermiculite or sand. For solid spills, avoid creating dust.

  • Neutralization (for small spills): For small, manageable spills, you can cautiously neutralize the material in situ by covering it with sodium bicarbonate.

  • Collection: Carefully collect the absorbed or neutralized material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinsing with water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department, even if it is small.

Quantitative Data Summary

ParameterGuidelineRationale
Neutralization pH 6.0 - 8.0Ensures the acidity of the hydrochloride is neutralized, reducing corrosivity and making it safer for transport and final disposal.[8]
Working Concentration ≤ 5% (w/v)Controls the rate of reaction during neutralization to prevent excessive heat generation and effervescence.
PPE Requirements Lab coat, safety glasses/goggles, nitrile glovesProtects against skin and eye contact with the potentially corrosive and toxic compound.[1][2]

By adhering to these scientifically-backed procedures, researchers can ensure the safe and compliant disposal of 2,4-Dimethylazetidine hydrochloride, upholding their commitment to a safe and sustainable laboratory environment.

References

  • Greenbook.net. SAFETY DATA SHEET 2,4-D / AMINE 4. Available from: [Link]

  • Alligare. 2,4-D Amine - SAFETY DATA SHEET. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Minnesota Pollution Control Agency. Regulatory consensus on health care waste issues fact sheet. 2019 May 21. Available from: [Link]

  • National Toxicology Program. Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Available from: [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides? 2023 Dec 27. Available from: [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? 2014 Nov 20. Available from: [Link]

  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]

  • Massachusetts Institute of Technology. procedure for disposing of hazardous waste. Available from: [Link]

  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. 2024 Oct 31. Available from: [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Available from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. 2019 Jun 12. Available from: [Link]

  • Greenbook.net. Material Safety Data Sheet. Available from: [Link]

  • Lab Alley. How to neutralize hydrochloric acid. Available from: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Available from: [Link]

  • University of California, Santa Cruz. Neutralization Guide. Available from: [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Available from: [Link]

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Personal protective equipment for handling 2,4-Dimethylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,4-Dimethylazetidine hydrochloride (CAS: varies by isomer, generic Azetidine HCl ref: 36520-39-5) is a specialized building block used in medicinal chemistry to introduce rigidified amine scaffolds.

While often categorized alongside standard amine salts, this compound presents a dual-hazard profile that requires specific attention beyond generic lab safety:

  • Physical Hazard (Hygroscopicity): As a hydrochloride salt of a secondary amine, it is highly hygroscopic. It rapidly absorbs atmospheric moisture, becoming a sticky, corrosive paste that adheres to gloves and surfaces, increasing the risk of secondary contamination.

  • Chemical Hazard (Ring Strain): The azetidine ring possesses significant angle strain (~26 kcal/mol). While the HCl salt stabilizes the nitrogen, in situ neutralization (releasing the free base) generates a reactive secondary amine with potential alkylating properties.

Immediate GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3]

  • Eye Irritation/Damage (Category 2A/1): Causes serious eye irritation; potential for irreversible damage due to acidity and particulate abrasion (H319/H318).

  • STOT SE 3: May cause respiratory irritation (H335).[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-at-Source" principle. We prioritize protection against the solid salt (dust/contact) and the organic solution (permeation).

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection (General) Nitrile (Minimum 5 mil / 0.12 mm) Standard nitrile offers sufficient splash protection for the solid salt. Crucial: Change gloves immediately if the salt becomes damp/sticky to prevent permeation.
Hand Protection (High Risk) Double Gloving (Laminate inner + Nitrile outer) Required when handling solutions of the free base (e.g., during workup). Azetidines are small molecules that can permeate thin nitrile rapidly once in organic solvent.
Eye Protection Chemical Splash Goggles Do not use safety glasses. The fine, hygroscopic dust can bypass side shields. Upon contact with the eye's moisture, the HCl salt forms a concentrated acidic solution, causing immediate, severe damage.
Respiratory Protection Fume Hood (Primary) All weighing and transfers must occur inside a certified fume hood.
Respiratory (Secondary) N95 or P100 Respirator Only required if handling outside a hood (e.g., equipment failure). The salt is an irritant to mucous membranes.
Body Protection Lab Coat (High-neck/Snap) Standard cotton/poly blend is acceptable. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocol: Safe Handling Lifecycle

This protocol is designed to minimize static discharge (which disperses the powder) and moisture uptake (which degrades the reagent).

Phase A: Preparation & Weighing
  • Environmental Control: Verify Fume Hood face velocity is >100 fpm.

  • Static Mitigation: Use an antistatic gun or ionizer bar near the balance. Dry amine salts are prone to static cling, causing "jumping" of particles during weighing.

  • Weighing Vessel: Use a glass weighing boat or vial. Avoid plastic weighing boats if possible, as they exacerbate static charge with this specific salt.

Phase B: Transfer & Reaction Setup
  • The "Drop-In" Method: Do not spatula the powder into a stirring reaction mixture. The updraft can aerosolize the fine salt.

    • Correct Technique: Dissolve the salt in the reaction solvent (e.g., DCM, MeOH) in a separate vial, then transfer the solution via syringe or addition funnel.

  • Neutralization Warning: If using a base (TEA, DIPEA, Carbonate) to liberate the free amine:

    • Expect a mild exotherm.

    • Alert: The free base 2,4-dimethylazetidine is volatile and has a distinct, penetrating amine odor. Ensure the hood sash is lowered immediately upon base addition.

Phase C: Decontamination & Disposal
  • Spill Cleanup (Solid):

    • Do not sweep dry (creates dust).[4]

    • Cover with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the HCl salt immediately.

    • Wipe up and dispose of as solid hazardous waste.

  • Glassware Cleaning:

    • Rinse glassware with Methanol first (solubilizes the organic salt better than water), then water.

    • Collect first rinses as halogenated organic waste.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers for handling 2,4-Dimethylazetidine HCl.

SafeHandling Start Start: 2,4-Dimethylazetidine HCl CheckState Check Physical State Start->CheckState SolidState Solid (Salt Form) CheckState->SolidState SolutionState Solution (Free Base/Organic) CheckState->SolutionState DustHazard HAZARD: Aerosol/Dust (Irritant/Corrosive) SolidState->DustHazard Hood CONTROL: Fume Hood + Antistatic Weighing SolidState->Hood PermeationHazard HAZARD: Skin Permeation (Alkylating Agent) SolutionState->PermeationHazard Gloves CONTROL: Double Glove (Laminate + Nitrile) SolutionState->Gloves Dissolve Action: Dissolve in Solvent (Avoid solid addition) Hood->Dissolve Reaction Reaction Setup Gloves->Reaction Dissolve->SolutionState Waste Disposal: Quench Acid (Sat. NaHCO3) Reaction->Waste

Caption: Operational workflow emphasizing the transition from dust hazard (solid) to permeation hazard (solution) and the required controls.

Emergency Response

ScenarioImmediate Action
Eye Contact Time is critical. Flush with water for 15 minutes. The HCl salt is acidic; delay causes corneal opacity. Seek medical attention immediately.
Skin Contact Brush off dry powder gently (do not rub). Wash with soap and copious water.[3][4][5][6] If red patches develop, treat as a chemical burn.
Inhalation Move to fresh air.[3][5][6][7] If wheezing occurs (asthmatic reaction to amine salts is possible), administer oxygen and call emergency services.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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